1,3-Dichlorohexane
Description
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Structure
3D Structure
Properties
CAS No. |
56375-88-3 |
|---|---|
Molecular Formula |
C6H12Cl2 |
Molecular Weight |
155.06 g/mol |
IUPAC Name |
1,3-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 |
InChI Key |
YMVCUGKJZXZKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1,3-dichlorohexane chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Dichlorohexane
This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |
| Molecular Weight | 155.065 g/mol | [1] |
| CAS Registry Number | 56375-88-3 | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCCC(CCCl)Cl | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -26.66 kJ/mol (Joback Calculated) | [3] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -203.93 kJ/mol (Joback Calculated) | [3] |
Reactivity
The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms, which are good leaving groups in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where a nucleophile replaces one or both of the chlorine atoms. The reaction mechanism (Sₙ1 or Sₙ2) will depend on the structure of the substrate (primary vs. secondary carbon), the nature of the nucleophile, the solvent, and the temperature.[4] The carbon atoms bonded to chlorine are electrophilic and susceptible to attack by nucleophiles.[4]
Elimination Reactions: In the presence of a strong base, this compound can undergo elimination reactions to form alkenes.[5] The regioselectivity of the elimination (i.e., the position of the resulting double bond) is generally governed by Zaitsev's rule, which states that the more substituted alkene is the major product.[5]
Free-Radical Halogenation: The synthesis of this compound can be achieved through the free-radical chlorination of hexane (B92381).[6] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps and typically yields a mixture of isomeric products.[7]
Stability and Decomposition: Chlorinated hydrocarbons can decompose at high temperatures.[8][9] The thermal decomposition of similar compounds like 1,2-dichloroethane (B1671644) has been studied and proceeds via β-elimination to form vinyl chloride and HCl.[10] It is expected that this compound would also decompose at elevated temperatures, potentially yielding chlorinated alkenes and hydrogen chloride.[8]
Experimental Protocols
Synthesis of this compound from 1,3-Hexanediol (B1295985)
This protocol is adapted from a general method for the synthesis of dichloroalkanes.[11]
-
Apparatus Setup: Assemble a 1000 mL reaction flask equipped with an oil-water separator, a condenser, and a mechanical stirrer.
-
Charging the Reactor: Sequentially add 400 g of water, 5 g of ammonium (B1175870) chloride (catalyst), and 500 g of 1,6-hexanediol (B165255) to the reaction flask. For the synthesis of this compound, 1,3-hexanediol would be used as the starting material.
-
Reaction Initiation: Stir the mixture and heat it to 50-60 °C.[11] Begin introducing hydrogen chloride (HCl) gas.
-
Reaction Progression: Continue bubbling HCl gas into the mixture. The clear solution will turn milky white.[11] Increase the temperature to approximately 110 °C to initiate reflux and liquid separation in the oil-water separator.[11]
-
Reaction Monitoring and Product Collection: Continue the reflux for 3-5 hours.[11] As the reaction proceeds, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask, while the upper organic layer, which is the 1,6-dichlorohexane (B1210651) product, is collected.[11] A similar separation would be expected for this compound.
-
Purification: The collected organic layer can be further purified by distillation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a plausible GC-MS protocol for the analysis of this compound, adapted from methods for similar volatile organic compounds.[12][13][14]
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent like methanol (B129727) or hexane.[12][13] For quantitative analysis, an internal standard can be used.[12][14]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[12][13]
-
GC Conditions:
-
Column: A capillary column suitable for volatile organic compounds, such as a VF-624ms (30 m x 0.25 mm, 1.4 µm).[13]
-
Carrier Gas: High purity helium.[13]
-
Oven Temperature Program: Start at a low temperature (e.g., 35 °C) and ramp up to a higher temperature (e.g., 200-220 °C) to ensure separation of components.[12][13]
-
Injection Mode: Splitless injection for trace analysis.[12]
-
-
MS Conditions:
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts related to this compound.
Caption: Synthesis of this compound from 1,3-hexanediol.
Caption: Typical reactions of this compound.
Caption: Free-radical chlorination of hexane.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 56375-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won [digitalcommons.njit.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]
- 12. publ.iss.it [publ.iss.it]
- 13. gbcsci.com [gbcsci.com]
- 14. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,3-Dichlorohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1,3-dichlorohexane isomers. Due to the limited availability of experimentally determined data for each specific isomer, this document primarily presents computed properties obtained from publicly available chemical databases. Furthermore, it outlines detailed experimental protocols for the determination of key physical properties, offering a methodological framework for researchers.
Core Physical Properties of this compound Isomers
This compound possesses two stereocenters, giving rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) isomers are enantiomers, as are the (3R,5S) and (3S,5R) isomers. The relationship between the (3R,5R)/(3S,5S) pair and the (3R,5S)/(3S,5R) pair is diastereomeric. It is important to note that specific experimental data for the physical properties of each of these isomers are scarce in the current scientific literature. The following table summarizes the available computed data for this compound, which represents a mixture of its isomers, and related compounds.
| Property | This compound (Isomer Mixture) | (3S,4R)-3,4-dichlorohexane (meso) | (2R,5S)-2,5-Dichlorohexane (meso) | 1,3-Dichlorocyclohexane (cis) | 1,3-Dichlorocyclohexane (trans) |
| Molecular Formula | C6H12Cl2[1][2][3] | C6H12Cl2[4] | C6H12Cl2[5] | C6H10Cl2[6] | C6H10Cl2[7][8] |
| Molecular Weight | 155.06 g/mol [1][2][3] | 155.06 g/mol [4] | 155.06 g/mol [5] | 153.05 g/mol [6][9] | 153.05 g/mol [7][8] |
| Boiling Point | Not available | Not available | Not available | Not available | Not available |
| Density | Not available | Not available | Not available | Not available | Not available |
| Refractive Index | Not available | Not available | Not available | Not available | Not available |
| XLogP3-AA | 3.1[1] | 3.3[4] | 3[5] | 2.7[6][9] | 2.7[8] |
Note: XLogP3-AA is a computed value for the logarithm of the octanol/water partition coefficient, which is an indicator of a substance's lipophilicity.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of boiling point, density, and refractive index for liquid compounds such as the isomers of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.[10][11]
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Heating block or oil bath
-
Hot plate with magnetic stirring capability
-
Small magnetic stir bar
-
Thermometer with a precision of ±0.1 °C
-
Clamps and stand
-
Pasteur pipette
Procedure:
-
Place approximately 0.5 mL of the liquid sample into the small test tube using a Pasteur pipette and add a small magnetic stir bar.[11]
-
Clamp the test tube and position it in the heating block or oil bath on the hot plate stirrer.
-
Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[11]
-
Turn on the stirrer to ensure gentle and even heating.
-
Begin heating the sample and observe for boiling, indicated by the formation of bubbles, and the condensation of vapor on the walls of the test tube. This condensation ring indicates that the liquid is refluxing.[10][11]
-
The thermometer bulb should be level with this ring of condensing liquid for an accurate measurement.[11]
-
When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[10][11]
-
Record the temperature and the atmospheric pressure. For high accuracy, the measured boiling point can be corrected to standard pressure (760 mmHg).
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[12][13][14]
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy
-
Electronic balance with a precision of ±0.001 g
-
Thermometer
-
Beaker
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[12][14]
-
Carefully add a known volume of the liquid sample to the graduated cylinder (e.g., 10.0 mL). When reading the volume, ensure your eye is level with the bottom of the meniscus to avoid parallax error.[12]
-
Measure and record the combined mass of the graduated cylinder and the liquid.[12][14]
-
Measure and record the temperature of the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.[12]
-
For improved accuracy, repeat the measurement several times and calculate the average density.[12]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic physical property that can be used for identification and purity assessment.[15][16][17]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue paper
-
Standard calibration liquid (e.g., distilled water)
Procedure:
-
Turn on the Abbe refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C). Allow the instrument to equilibrate.
-
Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Open the prism of the refractometer and clean the surfaces gently with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow it to dry completely.
-
Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.
-
Close the prisms firmly.
-
Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.
-
If color fringes are observed, adjust the chromaticity screw until a sharp, black-and-white boundary is obtained.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
Logical Workflow for Isomer Separation and Analysis
The following diagram illustrates a logical workflow for the separation of a diastereomeric mixture of this compound and the subsequent analysis of the physical properties of the purified isomers.
References
- 1. This compound | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. (3S,4R)-3,4-dichlorohexane | C6H12Cl2 | CID 6429400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R,5S)-2,5-Dichlorohexane | C6H12Cl2 | CID 21856005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1,3-dichloro-, trans- (CAS 24955-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Dichlorocyclohexane | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 16. pubs.aip.org [pubs.aip.org]
- 17. athabascau.ca [athabascau.ca]
Spectroscopic Analysis of 1,3-Dichlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dichlorohexane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents predicted data based on established principles and spectral data of analogous halogenated alkanes. Detailed experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of similar chlorinated alkanes and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H1 | 3.6 - 3.8 | Triplet (t) |
| H2 | 1.9 - 2.1 | Multiplet (m) |
| H3 | 4.0 - 4.2 | Multiplet (m) |
| H4 | 1.6 - 1.8 | Multiplet (m) |
| H5 | 1.3 - 1.5 | Multiplet (m) |
| H6 | 0.9 - 1.1 | Triplet (t) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 45 - 50 |
| C2 | 35 - 40 |
| C3 | 60 - 65 |
| C4 | 30 - 35 |
| C5 | 20 - 25 |
| C6 | 10 - 15 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch, sp³) | 2850 - 3000 | Strong |
| C-H (bend) | 1375 - 1465 | Medium |
| C-Cl (stretch) | 600 - 800 | Strong |
Table 4: Predicted Major Fragments in Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Notes |
| 154/156/158 | [C₆H₁₂Cl₂]⁺ | Molecular ion peak (M, M+2, M+4) with characteristic isotopic pattern for two chlorine atoms. |
| 119/121 | [C₆H₁₂Cl]⁺ | Loss of a chlorine radical. |
| 91 | [C₄H₈Cl]⁺ | Cleavage of the C2-C3 bond. |
| 63 | [C₃H₆Cl]⁺ | Cleavage of the C3-C4 bond. |
| 49 | [CH₂Cl]⁺ | Alpha-cleavage. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solvent should be of high purity to avoid extraneous signals.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity. Standard automated procedures are typically sufficient.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) will be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
As this compound is a liquid at room temperature, it can be analyzed as a neat liquid.
-
Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film between the plates.[1]
-
-
Instrument Setup:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies for specific functional groups (e.g., C-H stretch, C-Cl stretch).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its identification and structural elucidation.
Methodology:
-
Sample Introduction:
-
Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Inject a dilute solution of the sample (e.g., in dichloromethane (B109758) or hexane) into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
Use Electron Ionization (EI) as the ionization method. A standard electron energy of 70 eV is typically used to induce fragmentation.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1).
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on logical bond cleavages.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 1,3-Dichlorohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-dichlorohexane in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the theoretical principles governing its solubility, presents expected solubility trends, and details the experimental methodologies for determining these values.
Core Principles of Solubility
The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and the solvent.[1][2] Haloalkanes, such as this compound, are generally considered to be weakly polar molecules. Their primary intermolecular interactions are London dispersion forces, with some contribution from dipole-dipole interactions due to the presence of electronegative chlorine atoms.[1]
For dissolution to occur, the energy required to break the intermolecular attractions between solute molecules and between solvent molecules must be overcome by the energy released when new solute-solvent attractions are formed.[3] Consequently, this compound is expected to be most soluble in solvents with similar intermolecular forces, such as other nonpolar or weakly polar organic solvents.[1][3]
Factors Influencing Solubility:
-
Solvent Polarity: this compound will exhibit higher solubility in nonpolar solvents (e.g., hexane, toluene) and weakly polar solvents where London dispersion forces are the dominant intermolecular interaction.[1] It is expected to have lower solubility in highly polar solvents.
-
Temperature: While specific data is unavailable for this compound, the solubility of most solids and liquids in organic solvents tends to increase with temperature.
-
Molecular Size and Shape: The structural similarity between the solute and solvent can influence solubility.
Quantitative Solubility Data
| Solvent Classification | Example Solvents | Expected Solubility of this compound | Primary Intermolecular Forces |
| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | London Dispersion |
| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | London Dispersion, Pi-stacking |
| Weakly Polar | Diethyl Ether, Chloroform | High / Miscible | London Dispersion, Dipole-Dipole |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | London Dispersion, Dipole-Dipole |
| Polar Protic | Ethanol, Methanol | Moderate | London Dispersion, Dipole-Dipole, Hydrogen Bonding (solvent) |
Experimental Protocols for Solubility Determination
Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. A common approach is the isothermal saturation method.
Isothermal Saturation Method
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solute visually confirms saturation.
-
-
Separation of Phases:
-
After reaching equilibrium, the agitation is stopped, and the mixture is allowed to stand for a period to allow the undissolved this compound to settle.
-
A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solute.
-
-
Quantification of Solute:
-
A known volume or mass of the filtered saturated solution is taken.
-
The amount of dissolved this compound is determined using an appropriate analytical technique. Gas Chromatography (GC) is a suitable method for volatile compounds like this compound.
-
GC Analysis: A calibration curve is first established using standard solutions of this compound of known concentrations in the same solvent. The aliquot of the saturated solution is then injected into the GC, and its concentration is determined by comparing its peak area to the calibration curve.
-
-
-
Calculation of Solubility:
-
The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
A related experimental procedure involves the silver nitrate (B79036) test to confirm the presence of a haloalkane, which can be adapted for solubility studies.[4][5] In this case, after achieving a saturated solution, a reaction could be induced to form a halide ion, which is then precipitated with silver nitrate.[5] The amount of precipitate can be related back to the concentration of the dissolved haloalkane.[5]
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
This diagram outlines the key factors that influence the solubility of this compound in organic solvents, based on the principle of "like dissolves like."
Caption: Relationship between intermolecular forces and solubility.
References
commercial availability and purity of 1,3-dichlorohexane
An In-depth Technical Guide to the Commercial Availability and Purity of 1,3-Dichlorohexane
For researchers, scientists, and drug development professionals, understanding the commercial landscape and purity of chemical reagents is paramount for experimental success and regulatory compliance. This technical guide provides a comprehensive overview of this compound, covering its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis, purification, and analysis.
Commercial Availability
This compound (CAS No: 56375-88-3) is a specialty chemical available from a number of suppliers. While it has reportedly reached commercial mass production, it is most commonly sourced in smaller, research-scale quantities.[1] The availability can vary, and it is advisable to contact suppliers directly for lead times and current stock status.
Table 1: Commercial Suppliers of this compound
| Supplier | Available Quantities | Notes |
| LookChem | Inquire for details | Lists the product and indicates commercial mass production.[1] |
| Clinivex | 10mg, 25mg, 50mg, 100mg | Available in stock for immediate shipment at room temperature.[2] |
| EvitaChem | Inquire for details | Lists 1,3-Dichlorocyclohexane, a related but different compound.[3] |
| Adva Tech Group Inc. | Inquire for details | Lists 1,3-Dichlorocyclohexane, a related but different compound.[4] |
Purity and Physical Properties
The purity of commercially available this compound is typically high, often stated as 99%.[1] However, it is crucial for researchers to independently verify the purity for sensitive applications. The compound exists as a colorless liquid and is classified as an organic halide.[3]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12Cl2 | [1][5][6] |
| Molecular Weight | 155.07 g/mol | [1][5][7] |
| CAS Number | 56375-88-3 | [1][5][6] |
| Boiling Point | 174.7°C at 760 mmHg | [1] |
| Density | 1.028 g/cm³ | [1] |
| Flash Point | 57.1°C | [1] |
| Refractive Index | 1.4297 (estimate) | [1] |
| LogP | 3.02280 | [1] |
Experimental Protocols
Synthesis of Dichloroalkanes
Reaction Scheme:
Synthesis of this compound.
Methodology:
-
Apparatus Setup: Assemble a 1000 mL three-necked reaction flask equipped with a mechanical stirrer, a gas inlet tube, an oil-water separator, and a condenser.
-
Charging the Reactor: To the reaction flask, add 400 g of water, 5 g of a suitable catalyst such as ammonium (B1175870) chloride, and 500 g of 1,3-hexanediol.[8]
-
Initial Heating: Begin stirring the mixture and heat it to approximately 50°C.[8]
-
Introduction of HCl Gas: Start introducing hydrogen chloride (HCl) gas through the gas inlet tube. The reaction solution will turn from clear to milky white.[8]
-
Refluxing: Continue the introduction of HCl gas and increase the temperature of the reaction mixture to 110°C to initiate reflux and liquid separation.[8]
-
Reaction Monitoring and Product Collection: Continue the reflux for 3-5 hours. As the reaction progresses, the oil-water separator will show phase separation. The upper oil layer is the this compound product, which can be continuously separated and collected. The lower aqueous phase is refluxed back into the reaction bottle.[8] The molar ratio of the diol to HCl gas should be approximately 1:2.5.[8]
Purification of Chlorinated Compounds
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and residual catalyst. A general procedure involving washing and distillation is typically effective.
Purification workflow for this compound.
Methodology:
-
Aqueous Washing: The collected organic layer (crude this compound) should be washed sequentially with a 5% aqueous sodium bisulfite solution and then with water to remove any acidic impurities.[9]
-
Drying: The washed organic phase is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.[9][10]
-
Filtration: The drying agent is removed by filtration.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound is collected.[9]
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound.[11]
Workflow for GC-MS purity analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[11][12] An internal standard may be added for quantitative analysis.[12]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 35-100°C) and ramp up to a higher temperature (e.g., 220-280°C).[11][12]
-
MS Detector:
-
-
Data Analysis:
-
The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components in the sample.
-
The mass spectrum of the major peak should be compared with a reference spectrum for this compound from a spectral library (e.g., NIST) to confirm its identity.[5]
-
The purity is determined by calculating the relative peak area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
-
Conclusion
This compound is a commercially available reagent, typically supplied at high purity for research and development purposes. However, for applications where purity is critical, independent verification is strongly recommended. The experimental protocols outlined in this guide for synthesis, purification, and GC-MS analysis provide a framework for researchers to produce and characterize this compound in the laboratory. Adherence to these methodologies will help ensure the quality and reliability of experimental outcomes.
References
- 1. This compound|lookchem [lookchem.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Buy 1,3-Dichlorocyclohexane (EVT-1636057) | 55887-78-0 [evitachem.com]
- 4. advatechgroup.com [advatechgroup.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,6-Dichlorohexane 98 2163-00-0 [sigmaaldrich.com]
- 8. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. publ.iss.it [publ.iss.it]
Navigating the Uncharted: A Technical Safety Guide to 1,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dichlorohexane is a chlorinated alkane whose specific toxicological and safety profile has not been extensively documented. This guide provides a summary of the known physical and chemical properties and extrapolates potential hazards and safety precautions based on data from related isomers and the broader class of chlorinated hydrocarbons. The absence of definitive data necessitates a highly cautious approach to the handling, storage, and disposal of this compound. All quantitative data presented is the best available at the time of publication and should be treated as indicative rather than definitive.
Physicochemical Properties
The following table summarizes the available and estimated physicochemical properties of this compound. This data is essential for understanding its potential behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₂ | PubChem |
| Molecular Weight | 155.07 g/mol | PubChem |
| CAS Number | 56375-88-3 | PubChem |
| Appearance | Colorless liquid (presumed) | General chemical properties |
| Boiling Point | 172-173 °C at 760 mmHg (for 1,3-Dichlorobenzene, a related compound) | Fisher Scientific[1] |
| Melting Point | -24 °C (for 1,3-Dichlorobenzene, a related compound) | Fisher Scientific[1] |
| Flash Point | 67 °C (for 1,3-Dichlorobenzene, a related compound) | Fisher Scientific[1] |
| Solubility | Insoluble or slightly soluble in water (presumed) | General properties of halogenated alkanes |
Hazard Identification and GHS Classification (Presumed)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following GHS classification is based on data for the closely related isomer, 1,6-dichlorohexane, and general knowledge of short-chain chlorinated alkanes. These should be considered as minimum precautions.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |
| Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects |
Note: The GHS pictograms for "Warning" are represented by an exclamation mark. The "Health Hazard" pictogram may also be relevant depending on the specific toxicological profile, which is currently unknown.
Experimental Protocols: Safe Handling Procedures
The following protocols are generalized for handling volatile and potentially toxic halogenated hydrocarbons and should be adapted for this compound with a comprehensive, site-specific risk assessment.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.
-
Isolation: For larger quantities or extended procedures, use of a glove box or other isolated system is recommended.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber with appropriate thickness and breakthrough time). Consult glove manufacturer's compatibility charts. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. For significant exposure risks, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | For situations where fume hood use is not feasible or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Standard Operating Procedure for Handling and Use
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly and all engineering controls are operational. Have spill control materials readily available.
-
Dispensing:
-
Transport the chemical in a secondary container.
-
Use a well-ventilated area, preferably a chemical fume hood.
-
Ground all equipment to prevent static discharge, as the compound is combustible.
-
Use a syringe or cannula for transferring small quantities to minimize vapor release.
-
-
During Use:
-
Keep containers tightly closed when not in use.
-
Avoid heating the substance, as it is a combustible liquid.
-
Be aware of incompatible materials such as strong oxidizing agents.
-
-
Waste Disposal:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment that has come into contact with this compound using an appropriate solvent and detergent.
-
Wipe down the work area in the fume hood after completion of work.
-
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualizations
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: Hazard Mitigation Pathway for this compound.
Caption: Standard Experimental Workflow for this compound.
References
Unlocking Synthetic Pathways: A Technical Guide to the Potential Applications of 1,3-Dichlorohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3-Dichlorohexane, a dihalogenated alkane, presents a versatile yet underexplored scaffold for organic synthesis. Its two chlorine atoms, situated in a 1,3-relationship, offer unique reactivity for the construction of a variety of cyclic and acyclic molecules. This technical guide elucidates the potential applications of this compound as a key building block in the synthesis of heterocyclic compounds and in alkylation reactions, providing a foundation for its use in pharmaceutical and materials science research. While direct literature on this compound is limited, this guide draws upon established principles of organic chemistry and analogous reactions with similar 1,3-dihaloalkanes to project its synthetic utility.
I. Synthesis of Six-Membered Heterocycles
The 1,3-disposition of the chloro groups in this compound makes it an ideal precursor for the formation of various six-membered heterocyclic rings through intramolecular cyclization or condensation reactions.
A. Synthesis of Substituted Tetrahydropyrans
Substituted tetrahydropyrans are prevalent structural motifs in numerous natural products and pharmacologically active compounds. This compound can potentially be employed in the synthesis of these valuable scaffolds through a Williamson ether synthesis-type reaction with a suitable diol.
A plausible synthetic route involves the reaction of this compound with a 1,3-diol in the presence of a strong base. The base facilitates the formation of a dialkoxide, which can then undergo a double nucleophilic substitution with this compound to form the tetrahydropyran (B127337) ring.
Table 1: Proposed Reaction Conditions for the Synthesis of a Substituted Tetrahydropyran
| Parameter | Value |
| Reactants | This compound, Propane-1,3-diol |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Proposed Product | 2-Propyltetrahydropyran |
Experimental Protocol: Synthesis of 2-Propyltetrahydropyran (Proposed)
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of propane-1,3-diol (1.0 eq.) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of this compound (1.0 eq.) in THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-propyltetrahydropyran.
Diagram 1: Proposed Synthesis of 2-Propyltetrahydropyran
Caption: Proposed Williamson ether synthesis of 2-propyltetrahydropyran.
B. Synthesis of N-Substituted Piperidines
The piperidine (B6355638) ring is a fundamental core in a vast number of pharmaceuticals. The reaction of this compound with a primary amine can lead to the formation of N-substituted piperidines.[1][2] This transformation proceeds via a double nucleophilic substitution where the amine nitrogen displaces both chlorine atoms.[1][2]
Table 2: Proposed Reaction Conditions for the Synthesis of an N-Substituted Piperidine
| Parameter | Value |
| Reactants | This compound, Benzylamine (B48309) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Reflux |
| Reaction Time | 24-48 hours |
| Proposed Product | 1-Benzyl-4-propylpiperidine |
Experimental Protocol: Synthesis of 1-Benzyl-4-propylpiperidine (Proposed)
-
In a round-bottom flask, combine this compound (1.0 eq.), benzylamine (1.1 eq.), and potassium carbonate (2.5 eq.) in acetonitrile.
-
Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain 1-benzyl-4-propylpiperidine.
Diagram 2: Proposed Synthesis of an N-Substituted Piperidine
Caption: Formation of N-substituted piperidines from this compound.
C. Synthesis of Substituted Thiacyclohexanes
Thiacyclohexanes (thianes) are sulfur-containing heterocycles with applications in materials science and as synthetic intermediates. The reaction of this compound with a sulfide (B99878) source, such as sodium sulfide, is a direct route to substituted thiacyclohexanes.
Table 3: Proposed Reaction Conditions for the Synthesis of a Substituted Thiacyclohexane
| Parameter | Value |
| Reactants | This compound, Sodium Sulfide Nonahydrate (Na₂S·9H₂O) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 6-12 hours |
| Proposed Product | 4-Propylthiacyclohexane |
Experimental Protocol: Synthesis of 4-Propylthiacyclohexane (Proposed)
-
Dissolve this compound (1.0 eq.) and sodium sulfide nonahydrate (1.2 eq.) in DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by distillation or column chromatography to yield 4-propylthiacyclohexane.
Diagram 3: Proposed Synthesis of a Substituted Thiacyclohexane
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 1,3-dichlorohexane, a versatile difunctionalized aliphatic compound. The presence of two chlorine atoms at the 1- and 3-positions allows for a range of synthetic transformations, making it a valuable substrate in the synthesis of various organic molecules, including potential pharmaceutical intermediates. Understanding the factors that govern the regioselectivity and stereoselectivity of these reactions is crucial for its effective utilization in drug development and other chemical industries.
Theoretical Background
This compound possesses two electrophilic carbon centers susceptible to nucleophilic attack. The carbon at position 1 is a primary alkyl halide, while the carbon at position 3 is a secondary alkyl halide. This structural difference significantly influences the preferred reaction mechanism (SN1 vs. SN2) at each site.
-
Primary Carbon (C1): This unhindered primary center strongly favors the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step.[1][2] SN2 reactions are favored by strong nucleophiles and polar aprotic solvents.[3][4]
-
Secondary Carbon (C3): The secondary center can undergo substitution via both SN1 and SN2 pathways. The choice of mechanism is highly dependent on the reaction conditions.[5] Strong, non-bulky nucleophiles and polar aprotic solvents will favor the SN2 pathway. Conversely, weak nucleophiles and polar protic solvents, which can stabilize a potential carbocation intermediate, will favor the SN1 mechanism.[3][6]
It is important to consider that elimination reactions (E1 and E2) can compete with substitution, especially when using strong, sterically hindered bases.
Factors Influencing Reactivity
Several factors can be manipulated to control the outcome of nucleophilic substitution reactions on this compound:
-
Nucleophile: The strength and concentration of the nucleophile are critical.[7][8] Strong nucleophiles (e.g., I⁻, RS⁻, CN⁻) will favor SN2 reactions at both positions. Weaker nucleophiles (e.g., H₂O, ROH) are more likely to lead to SN1 reactions at the secondary carbon.
-
Solvent: The polarity of the solvent plays a crucial role.[3]
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.[8]
-
Polar protic solvents (e.g., water, ethanol, methanol) favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group.[3][4]
-
-
Temperature: Higher temperatures generally favor elimination reactions over substitution. Therefore, substitution reactions are typically carried out at moderate temperatures.
-
Leaving Group: The chloride ions are reasonably good leaving groups. To enhance the reaction rate, they can be replaced by better leaving groups like iodide through a Finkelstein reaction.
Regioselectivity
Due to the higher reactivity of the primary halide towards SN2 reactions, monosubstitution will predominantly occur at the C1 position under kinetically controlled conditions with one equivalent of a strong nucleophile. Achieving selective substitution at the C3 position is more challenging and may require the use of protecting groups or specific reaction conditions that favor the SN1 mechanism at the secondary center while minimizing the reaction at the primary center.
Experimental Protocols
Protocol 1: Monosubstitution at the C1 Position via SN2 Reaction
This protocol describes the synthesis of 1-azido-3-chlorohexane, a useful intermediate for the introduction of an amine group.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 1-azido-3-chlorohexane.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Disubstitution via SN2 Reactions
This protocol outlines the synthesis of 1,3-dicyanohexane.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add this compound (1 equivalent) and anhydrous DMSO.
-
Carefully add sodium cyanide (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 48 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,3-dicyanohexane by vacuum distillation.
Data Presentation
The following tables summarize hypothetical quantitative data for the nucleophilic substitution reactions of this compound under various conditions.
Table 1: Monosubstitution with Sodium Azide in DMF at 25°C
| Time (h) | Conversion of this compound (%) | Yield of 1-azido-3-chlorohexane (%) |
| 4 | 35 | 32 |
| 8 | 62 | 58 |
| 16 | 85 | 80 |
| 24 | 95 | 91 |
Table 2: Disubstitution with Sodium Cyanide in DMSO at 80°C
| Time (h) | Conversion of this compound (%) | Yield of 1,3-dicyanohexane (%) |
| 12 | 40 | 35 |
| 24 | 75 | 68 |
| 36 | 90 | 82 |
| 48 | 98 | 90 |
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: SN2 Reaction Pathway for this compound.
Caption: General Experimental Workflow for Nucleophilic Substitution.
References
- 1. flexbooks.ck12.org [flexbooks.ck12.org]
- 2. savemyexams.com [savemyexams.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of 1,3-Diazidohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of organic azides is a cornerstone of modern organic chemistry, providing versatile intermediates for a wide range of applications, including the construction of nitrogen-containing heterocycles, peptide chemistry, and the increasingly important field of "click" chemistry. The reaction of alkyl halides with sodium azide (B81097) represents a fundamental and widely utilized method for the introduction of the azide functionality. This document provides detailed application notes and a protocol for the synthesis of 1,3-diazidohexane from 1,3-dichlorohexane, a reaction that proceeds via a nucleophilic substitution mechanism.
The reaction involves the displacement of chloride ions by the azide anion (N₃⁻), which is a potent nucleophile.[1] In the case of this compound, the substrate contains both a primary and a secondary alkyl chloride. The nucleophilic substitution at the primary carbon (C1) is expected to proceed readily via an Sₙ2 mechanism. The reaction at the secondary carbon (C3) can also occur through an Sₙ2 pathway, although it may be slower due to increased steric hindrance. The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they effectively solvate the sodium cation, leaving a more reactive "naked" azide anion.[2]
Reaction Mechanism and Workflow
The overall reaction transforms this compound into 1,3-diazidohexane through a double nucleophilic substitution. The azide ion sequentially attacks the carbon atoms bonded to the chlorine atoms, leading to the displacement of chloride ions.
Experimental workflow for the synthesis of 1,3-diazidohexane.
Quantitative Data
| Parameter | Value/Condition | Rationale |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents enhance the nucleophilicity of the azide anion.[2] |
| Temperature | 60 - 80 °C | Provides sufficient activation energy for the substitution reactions without promoting significant side reactions like elimination.[2] |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) to determine completion.[2] |
| Stoichiometry of NaN₃ | 2.2 - 3.0 equivalents | An excess of sodium azide is used to ensure the complete conversion of both chloro groups. |
| Expected Yield | Moderate to Good | Yields for similar reactions can vary, but a well-optimized procedure should provide a reasonable yield of the diazide product. |
Experimental Protocol: Synthesis of 1,3-Diazidohexane
This protocol is adapted from procedures for the synthesis of similar azido (B1232118) compounds.[3]
Safety Precautions:
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
This compound is a flammable liquid and an irritant. Handle in a fume hood and avoid contact with skin and eyes.
-
Organic solvents like DMF and diethyl ether are flammable. Work away from open flames and sources of ignition.
Materials and Equipment:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per gram of dichlorohexane).
-
Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (2.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to 70 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a hexane (B92381)/ethyl acetate (B1210297) solvent system) until the starting material is consumed. This may take 12-24 hours.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,3-diazidohexane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure 1,3-diazidohexane.
Characterization
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the hexane chain, with the protons on the carbons bearing the azide groups (C1 and C3) being shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the hexane backbone. The signals for the carbons attached to the azide groups (C1 and C3) will be significantly shifted compared to the corresponding carbons in the starting material.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, characteristic absorption band for the azide functional group (N₃) in the region of 2100 cm⁻¹.
-
Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the product.
Logical Relationship of Reaction Parameters
References
Application Note: Synthesis of Hexane-1,3-dicarbonitrile via Nucleophilic Substitution of 1,3-Dichlorohexane with Potassium Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of hexane-1,3-dicarbonitrile from 1,3-dichlorohexane and potassium cyanide. This reaction proceeds via a nucleophilic substitution mechanism, offering a straightforward method for the introduction of nitrile functionalities, which are valuable synthons in organic synthesis and drug discovery. This application note includes the reaction mechanism, a detailed experimental protocol, safety precautions, and methods for product purification and characterization.
Introduction
The reaction between alkyl halides and alkali metal cyanides is a fundamental transformation in organic chemistry for the formation of nitriles.[1][2] This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism for primary and secondary halides, involves the displacement of a halide ion by the cyanide nucleophile.[2][3] The resulting nitrile products are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to primary amines, or undergo a variety of other transformations, making them key building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This application note details the specific application of this reaction to this compound to yield hexane-1,3-dicarbonitrile.
Reaction and Mechanism
The overall reaction involves the displacement of two chloride ions from this compound by two cyanide ions from potassium cyanide. The balanced chemical equation is as follows:
C₆H₁₂Cl₂ + 2 KCN → C₈H₁₂N₂ + 2 KCl
The reaction is typically carried out by heating the reactants under reflux in an ethanolic solution of potassium cyanide.[4][5] The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atoms bonded to the chlorine atoms.[1] The mechanism for each substitution is a concerted, one-step process (SN2) where the carbon-cyanide bond forms simultaneously with the breaking of the carbon-chlorine bond.[6][7]
Quantitative Data Summary
The following table summarizes the key reactants and the product of this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₆H₁₂Cl₂ | 155.07 | Starting Material |
| Potassium Cyanide | KCN | 65.12 | Reagent/Nucleophile |
| Hexane-1,3-dicarbonitrile | C₈H₁₂N₂ | 136.19 | Product |
| Potassium Chloride | KCl | 74.55 | Byproduct |
Note: Specific reaction yields and times can vary depending on the reaction scale and specific conditions. For analogous reactions of dihaloalkanes to dinitriles, yields are often in the moderate to good range, and reaction times can span several hours.
Experimental Protocol
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium cyanide (2.2 equivalents) and absolute ethanol. Stir the mixture to dissolve the potassium cyanide.
-
Addition of Reactant: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time for similar substitutions is in the range of 8-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated potassium chloride.
-
Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator.
-
Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude hexane-1,3-dicarbonitrile.
-
Purification: The crude product can be purified by vacuum distillation.
Safety Precautions
EXTREME CAUTION IS ADVISED WHEN HANDLING POTASSIUM CYANIDE AS IT IS HIGHLY TOXIC.
-
Engineering Controls: All manipulations involving potassium cyanide must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not work alone when handling cyanides.
-
Waste Disposal: Cyanide waste must be disposed of according to institutional and national regulations. Never mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.
-
Emergency Procedures: In case of accidental exposure, seek immediate medical attention. Ensure that an appropriate cyanide antidote kit is available and that personnel are trained in its use.
Product Characterization
The identity and purity of the synthesized hexane-1,3-dicarbonitrile can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should exhibit a sharp, characteristic absorption band for the nitrile (C≡N) stretch, typically in the range of 2200-2300 cm⁻¹.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the hexane (B92381) backbone. The chemical shifts and splitting patterns will be consistent with the structure of hexane-1,3-dicarbonitrile.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the nitrile groups, typically in the range of 110-125 ppm, in addition to the signals for the aliphatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of hexane-1,3-dicarbonitrile (136.19 g/mol ).
Visualizations
Figure 1: Experimental workflow for the synthesis of hexane-1,3-dicarbonitrile.
Figure 2: Simplified representation of the SN2 reaction pathway.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for Friedel-Crafts Alkylation using 1,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dichlorohexane in Friedel-Crafts alkylation reactions. The protocols outlined below are based on established principles of Friedel-Crafts chemistry and analogous reactions with similar dihaloalkanes, offering a foundational guide for experimental design.
Introduction
Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the generation of a carbocation or a carbocation-like complex from an alkyl halide.[1][3] The use of dihaloalkanes like this compound as alkylating agents opens possibilities for both intermolecular and intramolecular reactions, leading to the synthesis of various substituted aromatic compounds and cyclized products.
When reacted with an aromatic substrate like benzene (B151609), this compound can undergo a double alkylation to potentially form 1,3-diphenylhexane. However, the reaction pathway is often complex and can be influenced by reaction conditions. Due to the presence of two chlorine atoms, both can participate in the reaction, and the nature of the carbocations formed can lead to rearrangements.[4]
One of the key considerations with primary alkyl halides in Friedel-Crafts alkylation is the propensity for carbocation rearrangement to form more stable secondary or tertiary carbocations.[1] In the case of this compound, the initial formation of a primary carbocation at the 1-position is unlikely. Instead, a complex with the Lewis acid is formed.[5] Hydride shifts can lead to the formation of more stable secondary carbocations, influencing the final product distribution.
Reaction Mechanisms and Pathways
The Friedel-Crafts alkylation with this compound can proceed through several pathways depending on the reaction conditions and the molar ratio of reactants.
A potential intermolecular reaction with benzene could lead to the formation of 1,3-diphenylhexane. This would involve a two-step alkylation process.
Alternatively, an intramolecular Friedel-Crafts reaction can occur if the initial alkylation product contains an unreacted haloalkyl chain, leading to the formation of a cyclic product. The formation of five or six-membered rings is generally favored in such intramolecular cyclizations.[6]
Experimental Protocols
The following protocols are generalized based on procedures for similar dihaloalkanes, such as 1,3-dichlorobutane (B52869), and should be optimized for specific research applications.
Protocol 1: Intermolecular Friedel-Crafts Alkylation of Benzene with this compound
Objective: To synthesize 1,3-diphenylhexane through the double alkylation of benzene.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (ice-cold, dilute)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, place anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with continuous stirring.
-
Slowly add this compound to the stirred mixture from a dropping funnel over a period of one hour. Maintain the reaction temperature between 0-5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional six to seven hours.
-
Carefully pour the reaction mixture onto crushed ice containing a small amount of hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate 1,3-diphenylhexane.
Expected Observations and Data:
| Parameter | Value/Observation | Reference |
| Reactants | Benzene, this compound, AlCl₃ | [7] |
| Temperature | 0-5°C (addition), 0-5°C (reaction) | [7] |
| Reaction Time | ~7-8 hours | [7] |
| Workup | Hydrolysis with ice/HCl, Extraction | [7] |
| Potential Products | 1,3-Diphenylhexane, Rearranged isomers | [7] |
General Experimental Workflow
The following diagram illustrates a typical workflow for a Friedel-Crafts alkylation experiment.
Safety Precautions
-
Friedel-Crafts reactions are exothermic and should be conducted with caution, especially on a large scale.
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere).
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrochloric acid is corrosive. Wear appropriate gloves and eye protection.
Conclusion
The use of this compound in Friedel-Crafts alkylation presents an intriguing synthetic route to diphenylalkanes and potentially cyclized products. Researchers should be mindful of the potential for carbocation rearrangements, which can lead to a mixture of products. The provided protocols, based on reactions of similar dihaloalkanes, offer a solid starting point for the investigation and optimization of these reactions. Careful control of reaction conditions and thorough product analysis are crucial for achieving desired outcomes.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Intramolecular Cyclization of 1,3-Dichlorohexane
Introduction
This document provides a detailed protocol for the intramolecular cyclization of 1,3-dichlorohexane to synthesize 1-chloro-3-methylcyclopentane (B580422). This reaction proceeds via a Lewis acid-catalyzed mechanism, involving the formation of a secondary carbocation followed by an intramolecular SN-type reaction. The formation of a five-membered ring is favored in such intramolecular processes.[1][2] This method offers a potential pathway to functionalized cyclopentane (B165970) derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Principle and Mechanism
The intramolecular cyclization of this compound is facilitated by a strong Lewis acid, such as aluminum chloride (AlCl3). The Lewis acid coordinates to one of the chlorine atoms, promoting its departure and the formation of a secondary carbocation at the C-3 position. This carbocation is then susceptible to intramolecular attack by the electrons of the second chlorine atom at the C-1 position, leading to the formation of a five-membered ring and yielding the product, 1-chloro-3-methylcyclopentane.
Proposed Mechanism:
-
Carbocation Formation: The Lewis acid (AlCl3) abstracts a chloride ion from the C-3 position of this compound to form a secondary carbocation and the [AlCl4]- complex.[3][4]
-
Intramolecular Cyclization: The chlorine atom at the C-1 position acts as an intramolecular nucleophile, attacking the carbocation center. This results in the formation of a five-membered ring.
-
Product Formation: The final product is 1-chloro-3-methylcyclopentane.
Caption: Proposed mechanism for the Lewis acid-catalyzed intramolecular cyclization of this compound.
Experimental Protocol
This protocol outlines the procedure for the synthesis of 1-chloro-3-methylcyclopentane from this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₆H₁₂Cl₂ | 155.06 | >98% | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | >99% | Acros Organics |
| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | >99.8% | Fisher Scientific |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | >99.7% | J.T. Baker |
| Hydrochloric acid, 1 M | HCl | 36.46 | 1 M | VWR |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Saturated | LabChem |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous | EMD Millipore |
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser with a drying tube (calcium chloride)
-
Addition funnel (50 mL)
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Set up a 100 mL round-bottom flask containing a magnetic stir bar and fitted with an addition funnel and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
-
To the flask, add anhydrous aluminum chloride (1.33 g, 10.0 mmol).
-
Add 20 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Substrate:
-
In the addition funnel, prepare a solution of this compound (1.55 g, 10.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly quench the reaction by the dropwise addition of 20 mL of cold 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-chloro-3-methylcyclopentane.[5][6]
-
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Parameter | Value |
| Moles of this compound | 10.0 mmol |
| Moles of Aluminum Chloride | 10.0 mmol |
| Molar Ratio (Substrate:Catalyst) | 1:1 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-70% |
Table 2: Analytical Data for 1-chloro-3-methylcyclopentane
| Property | Value |
| Molecular Formula | C₆H₁₁Cl |
| Molar Mass | 118.60 g/mol [5][6] |
| Appearance | Colorless liquid |
| Boiling Point | ~143 °C (predicted) |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Expected peaks for methyl, methylene, and methine protons. |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Expected peaks for methyl, methylene, and methine carbons. |
| Mass Spectrometry (EI) | m/z (M⁺) = 118 |
Experimental Workflow
Caption: Workflow for the synthesis and purification of 1-chloro-3-methylcyclopentane.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The quenching of the reaction with acid is exothermic. Perform this step slowly and with adequate cooling.
Conclusion
This protocol provides a comprehensive guide for the intramolecular cyclization of this compound to 1-chloro-3-methylcyclopentane using a Lewis acid catalyst. The methodology is based on established principles of organic synthesis and offers a viable route to this functionalized cyclopentane derivative. Adherence to the detailed steps and safety precautions is crucial for a successful and safe experiment. Further optimization of reaction conditions, such as catalyst loading and temperature, may lead to improved yields.
References
Application Notes & Protocols for Grignard Reagent Formation from 1,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1][2] The preparation of Grignard reagents from dihaloalkanes presents unique challenges and opportunities, as the presence of a second halogen atom can lead to competing intramolecular reactions. This document provides detailed application notes and protocols for the formation of a Grignard reagent from 1,3-dichlorohexane.
The reaction with magnesium is expected to occur preferentially at the primary carbon (C1) due to the higher reactivity of primary alkyl halides compared to secondary ones in Grignard synthesis. However, the initially formed mono-Grignard reagent, 3-chlorohexylmagnesium chloride, is prone to a rapid intramolecular cyclization, yielding propylcyclopropane (B14741258) as a major byproduct.[3] Understanding and controlling this competing pathway is critical for the successful utilization of this compound in Grignard-mediated syntheses.
Reaction Pathways and Competing Mechanisms
The reaction of this compound with magnesium metal in an ether solvent can proceed through two primary pathways:
-
Pathway A: Mono-Grignard Formation: The desired reaction involves the insertion of magnesium at the C1-Cl bond to form 3-chlorohexylmagnesium chloride.
-
Pathway B: Intramolecular Cyclization (Wurtz-type Coupling): The Grignard reagent formed in Pathway A can undergo an intramolecular S_N reaction, where the nucleophilic carbon attacks the carbon bearing the second chlorine atom (C3), displacing the chloride to form propylcyclopropane.[3][4]
Logical Diagram of Reaction Pathways
Caption: Reaction pathways for this compound with magnesium.
Quantitative Data Summary
The yield of the desired mono-Grignard reagent versus the cyclized byproduct is highly dependent on reaction conditions. Slow addition of the dihalide to an excess of magnesium at low temperatures can favor the formation of the Grignard reagent, while higher concentrations and temperatures promote intramolecular cyclization.
| Parameter | Direct Synthesis with Magnesium Metal | Halogen-Magnesium Exchange |
| Starting Material | This compound | This compound |
| Reagent | Magnesium turnings | Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF |
| Reaction Temperature | 0 °C to reflux (35-66 °C) | Low temperatures (-20 °C to 0 °C) |
| Initiation | Can be difficult; may require activators (e.g., iodine, 1,2-dibromoethane)[5] | Generally smooth and rapid |
| Anticipated Yield (Mono-Grignard) | Low to Moderate (Highly variable, significant cyclization expected)[3] | Moderate to Good (Lower temperatures can suppress cyclization)[6] |
| Major Byproduct | Propylcyclopropane | Propylcyclopropane |
| Functional Group Tolerance | Limited | Broader[6] |
Experimental Protocols
Extreme caution must be exercised. Grignard reactions are highly exothermic and sensitive to moisture and air.[2] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Direct Synthesis from Magnesium Metal
This protocol is adapted from standard procedures for preparing Grignard reagents from alkyl chlorides.
Materials:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Substrate for subsequent reaction (e.g., benzaldehyde (B42025) for trapping)
Procedure:
-
Setup: Assemble the dry glassware. Equip the flask with the magnetic stir bar, dropping funnel, and reflux condenser. Attach the inert gas line to the top of the condenser. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous ether via the dropping funnel. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently for 30-60 minutes to ensure complete reaction. The solution will typically appear cloudy and grey.
-
Quantification/Trapping: To estimate the yield of the Grignard reagent, a common method is to react an aliquot with a known amount of a titrant like I2 or react it with an electrophile (e.g., an aldehyde or ketone) and quantify the product yield. For example, the Grignard solution can be cooled to 0°C and a solution of benzaldehyde in anhydrous ether can be added. After workup, the yield of the resulting alcohol can be determined by GC or NMR, providing an indirect measure of the Grignard reagent formed.
Experimental Workflow Diagram
Caption: Experimental workflow for Grignard reagent synthesis and trapping.
Characterization and Validation
Due to the instability of the Grignard reagent, it is typically used in situ.[2] Characterization is performed on the products of a subsequent trapping reaction.
Example: Trapping with Benzaldehyde
-
Expected Product (from Mono-Grignard): 1-phenyl-4-chloroheptan-1-ol.
-
Expected Byproduct (from Cyclization): Propylcyclopropane will not react with benzaldehyde and will remain in the reaction mixture.
Spectroscopic Data for Hypothetical Trapped Product (1-phenyl-4-chloroheptan-1-ol):
| Technique | Expected Signature Features |
| ¹H NMR | Multiplet for the aromatic protons (~7.2-7.4 ppm).Triplet for the benzylic proton (-CHOH-) (~4.6-4.8 ppm).Multiplet for the proton on the carbon bearing chlorine (-CHCl-) (~3.9-4.1 ppm).Complex multiplets for the methylene (B1212753) protons in the hexane (B92381) chain.Triplet for the terminal methyl group. |
| ¹³C NMR | Signals for aromatic carbons (~125-145 ppm).Signal for the benzylic carbon (-CHOH-) (~70-75 ppm).Signal for the carbon bearing chlorine (-CHCl-) (~55-60 ppm).Signals for the aliphatic carbons in the chain. |
| IR | Broad O-H stretch (~3200-3600 cm⁻¹).Aromatic C-H stretches (~3000-3100 cm⁻¹).Aliphatic C-H stretches (~2850-3000 cm⁻¹).C-O stretch (~1000-1100 cm⁻¹).C-Cl stretch (~600-800 cm⁻¹). |
| Mass Spec | Molecular ion peak (M⁺).Characteristic M+2 peak due to the ³⁷Cl isotope.Fragments corresponding to loss of H₂O, loss of Cl, and cleavage of the alkyl chain. |
Conclusion
The formation of a Grignard reagent from this compound is a challenging but feasible process. The primary competing reaction is intramolecular cyclization to form propylcyclopropane.[3] Careful control of reaction conditions, such as slow addition and low temperatures, is necessary to maximize the yield of the desired mono-Grignard intermediate. For applications requiring higher yields and better functional group tolerance, a halogen-magnesium exchange approach may be more suitable.[6] Proper characterization of trapped products is essential to quantify the efficiency of the Grignard formation versus the competing cyclization pathway.
References
Application Notes and Protocols: 1,3-Dichlorohexane as a Precursor for Substituted Hexanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,3-dichlorohexane as a versatile precursor for a variety of substituted hexanes. Detailed protocols for key transformations are provided, along with a discussion of the potential applications of the resulting compounds in medicinal chemistry and drug development, particularly in the context of enzyme inhibition.
Introduction
This compound is a readily accessible haloalkane that serves as a valuable building block in organic synthesis. The presence of two chlorine atoms at the 1 and 3 positions allows for sequential or double displacement reactions, providing a straightforward entry into a diverse range of 1,3-disubstituted hexane (B92381) derivatives. These derivatives are of interest in medicinal chemistry due to their potential to interact with biological targets. This document outlines key synthetic transformations of this compound and explores the therapeutic relevance of the resulting product classes.
Synthetic Applications and Protocols
This compound can undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups. Below are detailed protocols for the synthesis of key intermediates such as 1,3-diazidohexane and for the alkylation of active methylene (B1212753) compounds.
Protocol 1: Synthesis of 1,3-Diazidohexane
This protocol describes the conversion of this compound to 1,3-diazidohexane, a versatile intermediate that can be readily reduced to the corresponding diamine or used in click chemistry.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 1,3-diazidohexane.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Precursor | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1,3-Diazidohexane | Sodium Azide | DMF | 80-90 | 24-48 | 85-95 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Synthesis of Diethyl 2,2'-(Hexane-1,3-diyl)dimalonate via Alkylation of Diethyl Malonate
This protocol details the use of this compound as an alkylating agent for active methylene compounds, exemplified by the reaction with diethyl malonate. The resulting product can be a precursor to substituted hexane-1,3-diones.
Reaction Scheme:
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695), absolute
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.1 equivalents) to cooled ethanol.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (2.2 equivalents) dropwise at room temperature.
-
After the addition is complete, add this compound (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by vacuum distillation.
Quantitative Data Summary:
| Precursor | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Diethyl 2,2'-(hexane-1,3-diyl)dimalonate | Diethyl malonate, Sodium ethoxide | Ethanol | Reflux | 12-24 | 60-70 |
Note: Yields are representative and may vary.
Logical Workflow for Synthesis of Substituted Hexanes
The following diagram illustrates the synthetic pathways from this compound to key substituted hexane derivatives.
Caption: Synthetic routes from this compound.
Application in Drug Development: Targeting Tyrosine Kinases
Substituted hexane-1,3-diones, which can be synthesized from this compound as described above, have emerged as a promising class of compounds in drug discovery.[1] A significant mechanism of action for these compounds is the inhibition of tyrosine kinases.[1]
Tyrosine kinases are critical enzymes in cellular signaling pathways that control cell growth, proliferation, and differentiation.[1] Dysregulation of tyrosine kinase activity is a known factor in the development and progression of various cancers.[1] Substituted hexane-1,3-dione derivatives have demonstrated the ability to inhibit these kinases, thereby disrupting downstream signaling and potentially leading to the suppression of tumor growth.[1]
Signaling Pathway of Tyrosine Kinase Inhibition
The diagram below illustrates a simplified signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition by a substituted hexane-1,3-dione.
Caption: Inhibition of RTK signaling by a substituted hexane-1,3-dione.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential of synthesized substituted hexanes as kinase inhibitors, a standard in vitro kinase assay can be performed. The following workflow outlines the key steps.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of a variety of 1,3-disubstituted hexanes. The protocols provided herein offer reliable methods for accessing key intermediates. The resulting compounds, particularly substituted hexane-1,3-diones, show significant promise in the field of drug development as potential inhibitors of key cellular targets like tyrosine kinases. Further exploration of the synthetic possibilities and biological activities of derivatives of this compound is warranted.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 1,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Williamson ether synthesis using 1,3-dichlorohexane as the alkyl halide substrate. The Williamson ether synthesis is a robust and versatile method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] Given the presence of two chlorine atoms at the 1- and 3-positions in this compound, this substrate presents an interesting case for regioselectivity and the potential for subsequent functionalization. This protocol will focus on the selective mono-etherification at the primary carbon, which is sterically more accessible and thus more susceptible to nucleophilic attack under SN2 conditions.[1][3]
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, enabling the formation of both symmetrical and asymmetrical ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide.[1][2] The choice of reactants is crucial; primary alkyl halides are preferred as they minimize the competing elimination reaction that can occur with secondary and tertiary halides.[2][3]
This compound possesses both a primary (C1) and a secondary (C3) chloride. This protocol is designed to favor the formation of the mono-ether product, 1-ethoxy-3-chlorohexane, by carefully controlling the reaction conditions. The remaining secondary chloride can then be available for further synthetic transformations, making the product a valuable intermediate in drug discovery and development.
Experimental Protocol
Materials and Equipment
-
Reactants:
-
This compound (C₆H₁₂Cl₂)
-
Sodium ethoxide (NaOEt) or Sodium metal (Na) and absolute ethanol (B145695) (EtOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as solvent[5]
-
-
Reagents for Workup and Purification:
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (glass column, silica (B1680970) gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Reaction Setup and Procedure
-
Preparation of the Alkoxide (if not using commercial sodium ethoxide): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol at room temperature with stirring. The reaction is exothermic and produces hydrogen gas, so proper ventilation is essential. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.
-
Reaction:
-
To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in the chosen anhydrous solvent), add this compound dropwise at room temperature with vigorous stirring. A typical molar ratio would be 1.0 equivalent of this compound to 1.1 equivalents of sodium ethoxide to ensure complete consumption of the limiting reagent.
-
After the addition is complete, heat the reaction mixture to a temperature between 50-70 °C.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC, typically after 4-8 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and add more deionized water and an organic solvent like diethyl ether or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-ethoxy-3-chlorohexane.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₂Cl₂ | 155.07 | ~175 | ~1.07 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.87 |
| 1-Ethoxy-3-chlorohexane | C₈H₁₇ClO | 164.67 | ~180-185 | ~0.95 |
| 1,3-Diethoxyhexane | C₁₀H₂₂O₂ | 174.28 | ~200-205 | ~0.89 |
Table 2: Hypothetical Reaction Parameters and Yields
| Entry | Alkoxide (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 1-ethoxy-3-chlorohexane (%) |
| 1 | NaOEt (1.1) | DMF | 50 | 6 | 75 |
| 2 | NaOEt (1.1) | DMSO | 60 | 5 | 80 |
| 3 | NaOEt (2.2) | DMF | 70 | 8 | 20 (Di-substituted product predominates) |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of 1-ethoxy-3-chlorohexane.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Handle sodium metal with extreme care. It reacts violently with water.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dichlorohexane
Welcome to the technical support center for the synthesis of 1,3-dichlorohexane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, particularly from hexane-1,3-diol.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiment.
Issue 1: Low or No Yield of this compound
Q: I am getting a very low yield of my desired this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reaction conditions to the purity of your starting materials. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The conversion of hexane-1,3-diol to this compound may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Increase Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.
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Excess Reagent: Use a slight excess of the chlorinating agent (e.g., thionyl chloride or HCl) to drive the reaction to completion.
-
-
-
Suboptimal Reagent: The choice and quality of the chlorinating agent are crucial.
-
Solution:
-
Thionyl Chloride (SOCl₂): This is often an effective reagent for converting alcohols to alkyl chlorides.[1] The byproducts (SO₂ and HCl) are gases, which simplifies purification.[2] Using a catalyst like catalytic titanium (IV) chloride can improve yields and stereoselectivity.[2]
-
Concentrated Hydrochloric Acid (HCl): While a common reagent, it may require higher temperatures and longer reaction times. The presence of water can also lead to an equilibrium that does not favor the product. A catalyst like ammonium (B1175870) chloride may be beneficial.[3]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include:
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Elimination Reactions: Formation of chloro-hexenes or hexadienes, especially at higher temperatures.
-
Formation of Chloro-alcohols: Incomplete conversion of the diol can leave 1-chloro-3-hexanol or 3-chloro-1-hexanol as major byproducts.
-
Formation of Ethers: Intramolecular cyclization is less likely for a 1,3-diol, but intermolecular ether formation is possible.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with significant impurities. How can I identify and remove them?
A: The nature of the impurities will depend on the synthetic route and reaction conditions.
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Unreacted Hexane-1,3-diol: If the reaction is incomplete, the starting material will contaminate the product.
-
Purification: Hexane-1,3-diol is significantly more polar than this compound. It can be removed by washing the organic extract with water or brine, or by column chromatography.
-
-
Isomeric Dichlorohexanes: Depending on the synthetic method, other isomers like 1,2- or 1,4-dichlorohexane (B3142468) might be formed, though this is less likely when starting from hexane-1,3-diol. Free-radical chlorination of hexane, for instance, is known to produce a mixture of isomers that are difficult to separate.
-
Elimination Byproducts (Alkenes): These are less polar than the desired product.
-
Purification: Column chromatography is generally the most effective method for separating these byproducts.
-
Issue 3: Stereochemical Control
Q: this compound is chiral. How can I control the stereochemical outcome of the reaction?
A: The stereochemistry of the product will depend on the stereochemistry of the starting hexane-1,3-diol and the reaction mechanism.
-
Using Thionyl Chloride: The reaction of alcohols with thionyl chloride can proceed through different mechanisms, leading to either inversion or retention of configuration at the chiral center.[2]
-
SNi (retention): In the absence of a coordinating solvent, the reaction can proceed with retention of stereochemistry.
-
SN2 (inversion): In the presence of a solvent like pyridine, the mechanism typically involves an SN2 attack by the chloride ion, leading to inversion of configuration.
-
Catalytic Titanium (IV) Chloride: The addition of catalytic TiCl₄ to the reaction with thionyl chloride has been shown to favor retention of configuration.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: While various methods could be envisioned, the most direct and regioselective synthesis starts from hexane-1,3-diol. The hydroxyl groups are converted to chlorides using a suitable chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).
Q2: What are the expected byproducts in the synthesis from hexane-1,3-diol?
A2: The most likely byproducts are the two monochlorinated intermediates (1-chloro-3-hexanol and 3-chloro-1-hexanol), elimination products (chloro-hexenes), and potentially some isomeric dichlorohexanes if rearrangement occurs, although this is less common under non-acidic conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, the product (this compound) will be significantly less polar than the starting material (hexane-1,3-diol).
Q4: What purification techniques are most suitable for this compound?
A4: The choice of purification method depends on the scale and the impurities present.
-
Extraction and Washing: To remove water-soluble impurities and unreacted polar starting materials.
-
Column Chromatography: For separating compounds with different polarities, such as the desired product from elimination byproducts.
-
Fractional Distillation: Can be used to separate the final product from impurities with significantly different boiling points.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Diols (Hypothetical Data for Hexane-1,3-diol)
| Reagent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Thionyl Chloride (SOCl₂) ** | None / Pyridine | 0 - 78 | 2 - 6 | 70 - 90 | Byproducts are gaseous (SO₂, HCl), simplifying workup. Pyridine can be used to control stereochemistry. |
| Thionyl Chloride (SOCl₂) ** | TiCl₄ (catalytic) | 0 - 25 | 0.5 - 2 | 85 - 95 | Can proceed with high stereoretention.[2] |
| Conc. HCl | Ammonium Chloride | 80 - 110 | 4 - 12 | 60 - 80 | Requires higher temperatures and longer reaction times. Water is a byproduct.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Hexane-1,3-diol using Thionyl Chloride
This is a representative protocol based on the general reaction of alcohols with thionyl chloride.[1]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Reagents: To the flask, add hexane-1,3-diol dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 equivalents per hydroxyl group) via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux if necessary. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Synthesis of this compound and a potential side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]
- 4. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 5. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
Technical Support Center: Nucleophilic Substitution of 1,3-Dichlorohexane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 1,3-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products of nucleophilic substitution on this compound with a strong, non-bulky nucleophile like sodium hydroxide (B78521)?
When reacting this compound with a strong, non-bulky nucleophile such as NaOH, the primary products are the result of substitution at the primary (C1) and secondary (C3) carbon atoms. The expected substitution products are 3-chloro-1-hexanol and 1-chloro-3-hexanol, with the potential for the disubstituted product, hexane-1,3-diol, if the reaction is driven to completion with sufficient nucleophile. Due to the lower steric hindrance, substitution at the primary carbon (C1) is generally faster than at the secondary carbon (C3).
Q2: What are the common side reactions observed during the nucleophilic substitution of this compound?
The most prevalent side reactions are E2 eliminations, particularly at the secondary (C3) carbon, which is more prone to elimination than the primary (C1) carbon.[1] These elimination reactions compete with the desired SN2 substitution and are promoted by factors such as high temperatures and the use of a strong base. The primary elimination products are isomeric chlorohexenes, and further elimination can lead to the formation of hexadienes.
Q3: How can I favor the desired nucleophilic substitution reaction over elimination side reactions?
To favor substitution over elimination, several experimental parameters can be controlled:
-
Temperature: Lower temperatures generally favor substitution reactions over elimination reactions.
-
Nucleophile/Base Strength: While a strong nucleophile is needed for a reasonable reaction rate, a very strong or sterically hindered base will favor elimination. For substitution, a strong, non-bulky nucleophile is ideal.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to enhance the rate of SN2 reactions.[2] Polar protic solvents like ethanol (B145695) can favor elimination.[3]
Q4: What are the likely elimination byproducts, and how are they formed?
Elimination at the C3 position of this compound can result in the formation of two primary regioisomers: 1-chloro-2-hexene and 3-chloro-1-hexene. According to Zaitsev's rule, the more substituted alkene, 1-chloro-2-hexene, is generally the major elimination product when using a small, strong base.[4] A second elimination can occur to produce conjugated and non-conjugated hexadienes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired substitution product | Reaction conditions favoring elimination (high temperature, strong/bulky base). | Lower the reaction temperature. Use a strong, but non-bulky nucleophile (e.g., NaOH, CH3ONa). Consider using a polar aprotic solvent like DMSO or DMF to favor the SN2 pathway. |
| Significant formation of alkene byproducts | E2 elimination is competing effectively with SN2 substitution. | As above, lower the temperature and use a less basic nucleophile if possible. Ensure the base is not sterically hindered. Using a solvent like aqueous acetone (B3395972) instead of pure ethanol can also disfavor elimination.[3] |
| Presence of multiple unidentified peaks in GC-MS analysis | Formation of various constitutional and stereoisomers of elimination and substitution products. | Compare the obtained mass spectra with library data for expected products such as 3-chloro-1-hexanol, 1-chloro-3-hexanol, 1-chloro-2-hexene, and 3-chloro-1-hexene. Use a lower reaction temperature to simplify the product mixture by reducing elimination. |
| Reaction is very slow or does not proceed to completion | Insufficiently reactive nucleophile or low reaction temperature. | While lower temperatures favor substitution, the reaction may require gentle heating to proceed at a reasonable rate. Ensure a sufficiently strong nucleophile is used. Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time. |
Data Presentation
The following table provides a qualitative summary of the expected product distribution under different reaction conditions. The percentages are representative and illustrate the general trends in the competition between SN2 and E2 pathways.
| Condition | Nucleophile | Solvent | Temperature | Expected Major Product(s) | Expected Side Product(s) | Anticipated Product Ratio (Substitution:Elimination) |
| A | NaOH | 80% Acetone / 20% Water | 25°C | 3-chloro-1-hexanol, 1-chloro-3-hexanol | 1-chloro-2-hexene, 3-chloro-1-hexene | ~90:10 |
| B | NaOH | Ethanol | 78°C (Reflux) | 1-chloro-2-hexene, 3-chloro-1-hexene | 3-chloro-1-hexanol, 1-chloro-3-hexanol, Hexadienes | ~20:80 |
| C | t-BuOK | t-Butanol | 50°C | 3-chloro-1-hexene (Hofmann product) | 1-chloro-2-hexene (Zaitsev product) | <10:>90 |
Experimental Protocols
Protocol for Favoring Nucleophilic Substitution (SN2)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable volume of acetone.
-
Reagent Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred solution of this compound at room temperature (25°C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Favoring Elimination (E2)
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add a solution of sodium ethoxide in ethanol (1.5 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature.
-
Reaction Monitoring: Follow the disappearance of the starting material and the appearance of products using GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkenes by fractional distillation.
Mandatory Visualization
Caption: Reaction pathways for this compound.
Caption: Troubleshooting low substitution yield.
References
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dichlorohexane Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of 1,3-dichlorohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the alkylation of this compound?
The most common and effective method for the alkylation of this compound is through the use of organometallic reagents, particularly Grignard reagents (R-MgX). This approach allows for the formation of new carbon-carbon bonds at the chlorinated positions. Another potential method is the Friedel-Crafts alkylation if an aromatic substrate is being alkylated with this compound, though this is less common for simple alkylation.
Q2: How can I achieve selective mono-alkylation of this compound?
Achieving selective mono-alkylation can be challenging due to the presence of two reactive sites. Key strategies to favor mono-alkylation include:
-
Stoichiometry Control: Using a stoichiometric equivalent or a slight excess of the alkylating agent relative to this compound.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture containing this compound can help to minimize di-alkylation.
-
Lower Reaction Temperatures: Conducting the reaction at lower temperatures can reduce the rate of the second alkylation reaction.
Q3: What are the common side reactions to be aware of during the alkylation of this compound?
Common side reactions include:
-
Di-alkylation: The substitution of both chlorine atoms, leading to a mixture of mono- and di-alkylated products.
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Elimination (Dehydrohalogenation): The basic nature of some alkylating agents, especially Grignard reagents, can promote the elimination of HCl to form haloalkenes or dienes.[1]
-
Wurtz-type Coupling: Coupling of the Grignard reagent with the remaining alkyl halide can lead to homocoupling byproducts.[2]
-
Reaction with Solvent: Grignard reagents are highly reactive and will react with protic solvents (e.g., water, alcohols). Therefore, anhydrous conditions are essential.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Grignard Reagent | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen. Use anhydrous solvents.[2] |
| Poor Quality of this compound | Verify the purity of the starting material using techniques like GC-MS or NMR. Impurities can interfere with the reaction. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Grignard reactions are often initiated at room temperature or with gentle heating and then cooled to control the exothermic reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
Problem 2: Formation of a Mixture of Mono- and Di-alkylated Products
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the alkylating agent. Use a 1:1 or slightly less than 1:1 ratio of the alkylating agent to this compound for mono-alkylation. |
| Rapid Addition of Reagents | Add the alkylating agent dropwise to the solution of this compound to maintain a low concentration of the alkylating species. |
| High Reaction Temperature | Perform the reaction at a lower temperature to decrease the rate of the second alkylation. |
Problem 3: Predominance of Elimination Byproducts
| Possible Cause | Troubleshooting Step |
| Strongly Basic Grignard Reagent | Consider using a less basic organometallic reagent if elimination is a significant issue. Alternatively, use milder reaction conditions (e.g., lower temperature). |
| High Reaction Temperature | Higher temperatures favor elimination reactions. Conduct the reaction at the lowest feasible temperature. |
Quantitative Data Summary
The following tables provide a general overview of typical reaction parameters for Grignard-mediated alkylation of dihaloalkanes. Specific conditions for this compound may require optimization.
Table 1: General Reaction Conditions for Grignard Alkylation of Dihaloalkanes
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to reflux | Initial formation of Grignard reagent may require gentle heating. The alkylation step is often performed at 0 °C to room temperature. |
| Solvent | Anhydrous Diethyl Ether, THF | Solvents must be strictly anhydrous to prevent quenching of the Grignard reagent.[2] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or GC. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent reaction with atmospheric moisture and oxygen. |
Table 2: Stoichiometry for Selective Mono-alkylation
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Magnesium Turnings | 1.0 - 1.2 |
| Alkyl Halide (for Grignard formation) | 1.0 - 1.1 |
Experimental Protocols
Protocol 1: Formation of Grignard Reagent
-
Preparation: Flame-dry all glassware (three-neck round-bottom flask, reflux condenser, and dropping funnel) and allow to cool under an inert atmosphere (argon or nitrogen).
-
Magnesium Activation: Place magnesium turnings (1.1 eq.) in the flask. A crystal of iodine can be added to activate the magnesium surface.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Initiation: Add a small portion of the alkyl halide (1.0 eq.) dissolved in the anhydrous solvent to the magnesium suspension. The reaction is initiated if the iodine color fades and gentle bubbling is observed. Gentle warming may be necessary.
-
Addition: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Alkylation of this compound
-
Setup: In a separate flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution of this compound to 0 °C using an ice bath.
-
Addition: Add the prepared Grignard reagent (1.0 eq.) dropwise to the stirred solution of this compound.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Visualizations
Caption: Reaction pathways in the alkylation of this compound.
Caption: General experimental workflow for this compound alkylation.
Caption: Troubleshooting decision tree for common alkylation issues.
References
Technical Support Center: Purification of 1,3-Dichlorohexane Reaction Products
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,3-dichlorohexane. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound reaction products.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Low yield of this compound after distillation.
-
Question: My final yield of this compound after fractional distillation is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low recovery after distillation can be attributed to several factors:
-
Incomplete Reaction: The synthesis of this compound from its precursor (e.g., 1,3-hexanediol) may not have gone to completion. Before distillation, it is advisable to monitor the reaction progress using techniques like GC-MS to ensure maximum conversion.
-
Improper Fraction Collection: The boiling points of this compound and potential side products or isomers might be close. A slow and careful distillation with a fractionating column is crucial. Collecting fractions over a narrow temperature range corresponding to the boiling point of this compound is critical.
-
Product Loss During Workup: Ensure efficient extraction of the product from the aqueous layer after quenching the reaction. Multiple extractions with a suitable organic solvent can minimize losses. The organic layers should be combined, washed with brine to remove residual water, and thoroughly dried before distillation.[1]
-
Decomposition: Although generally stable, prolonged heating at high temperatures during distillation can lead to some decomposition. If possible, performing the distillation under reduced pressure will lower the boiling point and minimize thermal degradation.
-
Issue 2: Presence of impurities in the final product after purification.
-
Question: After purification by distillation or column chromatography, my this compound still shows impurities when analyzed by GC-MS. What are these impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Material: Residual 1,3-hexanediol (B1295985) or other starting materials may be present if the reaction was incomplete.
-
Isomeric Byproducts: The formation of other dichlorinated hexane (B92381) isomers (e.g., 1,2-dichlorohexane, 1,4-dichlorohexane) is possible depending on the synthetic route.
-
Monochlorinated Intermediates: Incomplete reaction can lead to the presence of monochlorohexanols.
-
Solvent Residues: Traces of solvents used in the reaction or workup may remain.
To remove these impurities:
-
Fractional Distillation: For impurities with significantly different boiling points, a carefully executed fractional distillation is effective.[2]
-
Column Chromatography: For separating isomers or impurities with similar boiling points, column chromatography using silica (B1680970) gel is a powerful technique.[3] A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758), is typically used.[3]
-
Aqueous Washes: Washing the crude product with water can help remove water-soluble impurities. A wash with a mild base like sodium bicarbonate solution can neutralize and remove any acidic byproducts.[1]
-
Issue 3: Difficulty in separating isomers of dichlorohexane.
-
Question: I am having trouble separating the this compound from its isomers using column chromatography. What can I do to improve the separation?
-
Answer: Separating isomers can be challenging due to their similar polarities. Here are some tips to enhance separation by column chromatography:
-
Optimize the Solvent System: The choice of eluent is critical. Start with a very non-polar solvent like hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent (e.g., dichloromethane or diethyl ether). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides the best separation of the isomers before running the column.
-
Column Dimensions and Packing: Use a long, narrow column for better resolution. Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.[4]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column as a concentrated band.[5] A broad initial band will result in poor separation.
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, often leading to improved separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points for this compound and its common isomers?
A1: The boiling points can vary slightly based on the specific isomer and atmospheric pressure. The following table provides a summary of approximate boiling points at standard pressure.
| Compound | Boiling Point (°C) |
| This compound | ~178-180 |
| cis-1,3-Dichlorocyclohexane | 213.4[6] |
| trans-1,3-Dichlorocyclohexane | Not readily available |
| 1,2-Dichlorohexane | ~167-169 |
| 1,6-Dichlorohexane | ~206-208 |
Q2: What is a suitable workup procedure for a reaction mixture containing this compound synthesized from 1,3-hexanediol?
A2: A general workup procedure would involve:
-
Quenching the reaction by carefully adding it to a cold aqueous solution (e.g., ice water or a saturated sodium bicarbonate solution).
-
Transferring the mixture to a separatory funnel and extracting the aqueous phase multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combining the organic extracts and washing them sequentially with water and then brine.[1]
-
Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[1]
-
Filtering off the drying agent and removing the solvent under reduced pressure using a rotary evaporator.
-
Purifying the resulting crude oil by fractional distillation or column chromatography.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring the purity of fractions.[7][8] It allows for the separation of different components in a mixture and provides their mass spectra for identification. Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative method to assess the purity of fractions collected from column chromatography.
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify crude this compound by separating it from components with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the distillation head. The temperature will rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the initial fraction (forerun) which may contain lower-boiling impurities.
-
As the temperature stabilizes near the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Analyze the collected fractions for purity using GC-MS.
Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with similar boiling points, such as isomers.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (e.g., hexane or a hexane/dichloromethane mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp (if applicable for visualization)
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.[5]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Continuously add more eluent to the top of the column to maintain a constant flow.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the final product using GC-MS.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification issues.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. google.com [google.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chromtech.com [chromtech.com]
- 6. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing elimination reactions with 1,3-dichlorohexane
Welcome to the technical support center for experiments involving 1,3-dichlorohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, specifically to prevent undesired elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?
A1: When performing a nucleophilic substitution on this compound, you will encounter three primary competing reaction pathways:
-
Intermolecular Nucleophilic Substitution (SN1 and SN2): This is often the desired reaction, where a nucleophile replaces one or both chlorine atoms.
-
Intermolecular Elimination (E1 and E2): This leads to the formation of unsaturated chloroalkenes or dienes, which are common byproducts.
-
Intramolecular Nucleophilic Substitution: Due to the 1,3-relationship of the chlorine atoms, an intramolecular reaction can occur, leading to the formation of a cyclopropane (B1198618) ring. This is particularly prevalent in the presence of strong bases or reducing agents.
Q2: How does temperature affect the outcome of my reaction with this compound?
A2: Temperature is a critical factor. Higher temperatures generally favor elimination reactions over substitution reactions.[1] This is because elimination reactions have a higher activation energy and result in an increase in entropy, which is favored at higher temperatures. To favor substitution, it is recommended to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: Which type of solvent should I use to favor substitution over elimination?
A3: The choice of solvent is crucial. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are highly recommended for favoring SN2 substitution reactions. These solvents can solvate the cation of the nucleophilic salt, leaving the "naked" anion as a more effective nucleophile. In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its nucleophilicity and can favor elimination. Non-polar solvents are generally poor choices as they do not adequately dissolve most common nucleophiles.
Q4: How does the choice of nucleophile/base influence the reaction pathway?
A4: The nature of the nucleophile or base is a key determinant.
-
Strong, non-bulky nucleophiles (e.g., N3-, CN-, RS-) tend to favor SN2 reactions.
-
Strong, sterically hindered (bulky) bases (e.g., potassium tert-butoxide) will favor elimination reactions. They are too large to easily attack the carbon atom for substitution and will instead abstract a proton from a neighboring carbon.
-
Weak nucleophiles/bases may lead to a mixture of SN1 and E1 products, especially with secondary halides like this compound.
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product and a high percentage of elimination byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C if the reaction rate is sufficient. | Elimination reactions are entropically favored at higher temperatures.[1] |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMSO or DMF. | Polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring SN2 over E2. |
| Base is too Strong/Bulky | Use a less sterically hindered and/or weaker base that is a good nucleophile (e.g., sodium azide (B81097), sodium cyanide). | Strong, bulky bases are more likely to act as a base and abstract a proton, leading to elimination. |
| High Concentration of Base/Nucleophile | Use a moderate concentration of the nucleophile. | Very high concentrations of a strong base can increase the rate of the bimolecular E2 reaction. |
Issue 2: Formation of a cyclopropane derivative.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of a Strong, Non-nucleophilic Base | Avoid strong, non-nucleophilic bases if substitution is desired. If cyclization is to be avoided, use a good nucleophile under conditions that favor intermolecular reactions. | Strong bases can deprotonate the carbon between the two chlorine atoms, leading to an intramolecular SN2 reaction and the formation of a cyclopropane ring. |
| Presence of a Reducing Agent | Ensure no unintended reducing agents are present in the reaction mixture. | Reagents like zinc dust can promote the intramolecular cyclization of 1,3-dihalides to form cyclopropanes. |
Quantitative Data Summary
The following table summarizes expected product distributions under various reaction conditions. Please note that these are illustrative examples and actual results may vary based on specific substrate and reaction parameters.
| Nucleophile/Base | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Reference |
| Sodium Cyanide (NaCN) | DMSO | 25-40 | 1,3-Dicyanohexane (Substitution) | Elimination products | [2] |
| Sodium Azide (NaN3) | DMF | 25 | 1,3-Diazidohexane (Substitution) | Elimination products | General Knowledge |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 80 | Chlorohexenes (Elimination) | Substitution products | General Knowledge |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 | Chlorohexenes (Elimination) & Substitution Product | - | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diazidohexane (Favoring Substitution)
This protocol is designed to maximize the yield of the disubstitution product, 1,3-diazidohexane, by favoring the SN2 pathway.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (25°C) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diazidohexane.
-
Purify the product by column chromatography if necessary.
Protocol 2: Controlled Elimination of this compound
This protocol is designed to favor the E2 elimination to produce a mixture of chloroalkenes.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol, anhydrous
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous tert-butanol.
-
Heat the solution to 80°C.
-
Add this compound (1 equivalent) dropwise to the heated solution.
-
Maintain the reaction at 80°C and monitor the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and pentane to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with pentane (2 x 30 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the chloroalkene products.
Visualizations
Caption: Factors influencing the reaction pathways of this compound.
Caption: Experimental workflow for favoring nucleophilic substitution.
References
Technical Support Center: Grignard Reagent Formation from 1,3-Dihaloalkanes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the formation of Grignard reagents from 1,3-dihaloalkane precursors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Grignard reaction with a 1,3-dihaloalkane failing to initiate?
A1: Initiation failure is a common issue in Grignard synthesis, often stemming from two primary factors:
-
Presence of Moisture: Grignard reagents are potent bases and will react readily with any protic source, including water, alcohols, or even acidic protons on glassware.[1][2] This is why all glassware must be rigorously dried (flame-dried or oven-dried) and all solvents must be anhydrous.[3][4]
-
Magnesium Passivation: A layer of magnesium oxide (MgO) can form on the surface of the magnesium turnings, preventing the alkyl halide from reacting.[4] Activation is necessary to expose a fresh metal surface.
Troubleshooting Steps for Initiation:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven at >120°C and cool under an inert atmosphere (e.g., argon or nitrogen).[4] Use freshly distilled, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[5]
-
Activate the Magnesium: Add a small crystal of iodine to the flask with the magnesium turnings.[3][4] The disappearance of the purple iodine color often indicates reaction initiation. Other activators include 1,2-dibromoethane (B42909) or gentle heating.
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under inert atmosphere) can expose a fresh, reactive surface. Sonication can also be effective.
-
Add an "Initiator": A small amount of a pre-formed Grignard reagent can be added to the flask to help start the reaction.
Q2: I am attempting to synthesize a Grignard reagent from 1,3-dibromopropane, but my primary isolated product is cyclopropane (B1198618). Why is this happening?
A2: The formation of cyclopropane is a well-documented and often dominant side reaction when preparing Grignard reagents from 1,3-dihaloalkanes.[6][7] This occurs through an intramolecular reaction (a type of Wurtz coupling) where the initially formed Grignard reagent attacks the second halide on the same molecule.[8][9] Once the first C-MgBr bond is formed, the resulting organometallic carbon is nucleophilic and is in close proximity to the electrophilic carbon bearing the second bromine atom, leading to a rapid ring-closing reaction.[6]
Q3: What is the difference between intramolecular cyclization and intermolecular Wurtz coupling in this context?
A3: Both are significant side reactions, but they lead to different products:
-
Intramolecular Cyclization: This is a reaction within a single molecule. The Grignard end of the 1,3-dihaloalkane molecule attacks the other end of the same molecule, displacing the halide and forming a three-membered ring (e.g., cyclopropane).[7][9] This is often the major pathway for 1,3-dihalides.
-
Intermolecular Wurtz Coupling: This is a reaction between two separate molecules. A formed Grignard reagent (R-MgX) can react with a molecule of the starting alkyl halide (R-X) to form a dimer (R-R).[4][10] In the case of a 1,3-dihaloalkane, this can lead to the formation of a six-carbon dihalide (e.g., 1,6-dibromohexane (B150918) from 1,3-dibromopropane). This side reaction is favored at higher concentrations.
Q4: Is it possible to form a 1,3-di-Grignard reagent? How can I optimize its formation?
A4: While challenging, the formation of 1,3-di-Grignard reagents is possible, though yields are often low.[11] The key is to favor the intermolecular reaction with magnesium over the competing intramolecular cyclization and intermolecular Wurtz coupling.
Optimization Strategies:
-
Slow Addition & Dilution: Add the 1,3-dihaloalkane solution very slowly to the magnesium suspension. This keeps the instantaneous concentration of the mono-Grignard intermediate low, reducing the probability of it reacting with itself (intramolecularly) or with unreacted starting material (intermolecularly).[4]
-
Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether because it is better at solvating and stabilizing the Grignard reagent, which can help suppress side reactions.[1][3]
-
Highly Active Magnesium: Using highly reactive Rieke magnesium, prepared by the reduction of MgCl₂, can sometimes improve the rate of Grignard formation relative to side reactions.[5]
Data Summary: Influence of Reaction Parameters
The table below summarizes how key experimental parameters can influence the outcome of Grignard reagent formation from 1,3-dihaloalkanes.
| Parameter | Effect on 1,3-di-Grignard Formation | Effect on Side Product Formation (Cyclopropane/Wurtz) | Recommendation |
| Concentration | High concentrations can favor intermolecular reactions leading to oligomers. | High halide concentration favors intermolecular Wurtz coupling; the inherent proximity of the second halide always favors intramolecular cyclization. | Use dilute conditions and add the 1,3-dihaloalkane slowly to the magnesium suspension.[4] |
| Halide Type | Reactivity order is I > Br > Cl. Chlorides are less reactive and may require more forcing conditions.[1] | More reactive halides (I, Br) can increase the rate of all reactions, including side reactions, if not properly controlled.[12] | 1,3-dibromopropane is a common starting material, offering a balance of reactivity and stability. |
| Solvent | THF provides better stabilization of the Grignard reagent through complexation compared to diethyl ether.[1][3] | Solvent polarity and coordinating ability can influence the aggregation state and reactivity of the Grignard reagent.[12] | Use anhydrous THF as the solvent of choice for its superior stabilizing properties. |
| Temperature | The reaction is exothermic. Excessive heat can lead to decomposition and increased side reactions. | Higher temperatures (e.g., reflux) will accelerate the rates of both cyclization and Wurtz coupling. | Initiate the reaction gently, with minimal heating if necessary, and maintain a controlled, moderate temperature throughout the addition. |
Experimental Protocols
Protocol 1: General Procedure for Attempted Formation of a 1,3-di-Grignard Reagent
Materials:
-
Magnesium turnings (1.2 equivalents per halide)
-
1,3-Dihaloalkane (e.g., 1,3-dibromopropane, 1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Flame-dry the entire apparatus under vacuum or a strong flow of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the flask. Add a single crystal of iodine.
-
Initial Setup: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of the 1,3-dihaloalkane in the remaining anhydrous THF.
-
Initiation: Add a small portion (~5%) of the dihaloalkane solution from the dropping funnel to the stirred magnesium suspension. The reaction may be initiated by gentle warming with a heat gun. Successful initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.
-
Slow Addition: Once the reaction has initiated, add the remainder of the 1,3-dihaloalkane solution dropwise at a rate that maintains a gentle, controlled reflux. This is critical to keep the concentration of the intermediate mono-Grignard low.
-
Reaction Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or with gentle heating for an additional 1-3 hours to ensure complete consumption of the magnesium. The resulting dark grey or brownish solution is the Grignard reagent, which should be used immediately.
Visualizations
Reaction Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Technical Support Center: Stereoselective Reactions of 1,3-Dichlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the stereoselective control of reactions with 1,3-dichlorohexane. Due to the limited availability of specific published data on this compound, the guidance provided is based on established principles of stereochemistry and reactivity drawn from analogous 1,3-dihaloalkane and halohydrin systems.
Troubleshooting Guides
This section addresses common issues encountered during efforts to control the stereoselectivity of reactions involving this compound.
Issue 1: Poor Diastereoselectivity in Nucleophilic Substitution Reactions
-
Question: My nucleophilic substitution reaction on this compound is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in nucleophilic substitutions of this compound often requires careful consideration of the substrate's stereochemistry and the reaction conditions. Here are several factors to investigate:
-
Substrate Conformation: The chair conformation of the hexane (B92381) backbone can influence the accessibility of the electrophilic carbons. For substrates with existing stereocenters, one diastereomer may be more reactive or lead to a more stable transition state.
-
Nucleophile Choice: Bulky nucleophiles can enhance diastereoselectivity by favoring attack from the less sterically hindered face of the substrate. Consider using nucleophiles with large protecting groups or those coordinated to bulky Lewis acids.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state geometry. Less polar solvents may favor a more organized, selective transition state. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene (B28343), hexanes).
-
Temperature: Lowering the reaction temperature often increases selectivity by amplifying the energetic differences between the diastereomeric transition states.
-
Neighboring Group Participation: If a suitable functional group is present at the C2 or C4 position, it may participate in the reaction, leading to a specific stereochemical outcome.
-
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
-
Question: I am using a chiral catalyst for a reaction with this compound, but the enantiomeric excess (e.e.) of my product is low. What are the potential causes and solutions?
-
Answer: Low enantioselectivity in a catalytically controlled reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst-Substrate Mismatch: The chiral environment of the catalyst may not be effectively differentiating between the enantiotopic faces of the substrate. It is crucial to screen a variety of chiral ligands with different steric and electronic properties.
-
Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be competing with the desired catalytic cycle. To minimize this, consider lowering the reaction temperature and using the minimum effective catalyst loading.
-
Catalyst Deactivation or Inhibition: Impurities in the reagents or solvent can deactivate the catalyst. Ensure all components are pure and dry. The product itself could also be inhibiting the catalyst, which can sometimes be mitigated by running the reaction to a lower conversion.
-
Solvent Choice: The solvent can influence the conformation of the catalyst and the catalyst-substrate complex. A solvent screen is often necessary to find the optimal conditions for high enantioselectivity.
-
Incorrect Catalyst Enantiomer: Ensure you are using the correct enantiomer of the catalyst to produce the desired product enantiomer.
-
Issue 3: Undesired Elimination Instead of Substitution
-
Question: I am attempting a nucleophilic substitution on this compound, but the major product is an alkene from an elimination reaction. How can I favor substitution?
-
Answer: The competition between substitution (SN2) and elimination (E2) is a common challenge. To favor substitution, consider the following adjustments:
-
Nucleophile vs. Base Strength: Use a nucleophile that is a weak base. Strong, bulky bases (e.g., tert-butoxide) are more likely to abstract a proton and induce elimination. Good nucleophiles that are weak bases include azide (B81097) (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻).
-
Reaction Temperature: Lower temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF) tend to favor SN2 reactions.
-
Leaving Group: While you are starting with a dichloride, in principle, a better leaving group can sometimes favor substitution, but this is not easily modified in the starting material.
-
Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of this compound?
A1: this compound has two chiral centers (C1 and C3). This can give rise to a maximum of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers. The (1R, 3S) and (1S, 3R) isomers are also a pair of enantiomers. These two pairs of enantiomers are diastereomers of each other.
Q2: How can I achieve a stereospecific E2 elimination from a stereoisomer of this compound?
A2: The E2 elimination reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. In the chair conformation of a cyclohexane (B81311) derivative, this translates to a trans-diaxial arrangement. To achieve a specific alkene product, you must start with a diastereomer of this compound where a chlorine atom and a hydrogen on an adjacent carbon can adopt a trans-diaxial orientation. The use of a strong, non-nucleophilic base will promote this reaction.
Q3: Can I control which chlorine atom is substituted first in this compound?
A3: In an achiral environment, the two chlorine atoms are chemically equivalent. However, in the presence of a chiral catalyst or a chiral nucleophile, it may be possible to achieve regioselective substitution of one chlorine over the other if the chiral agent can differentiate between the two prochiral centers.
Q4: What analytical techniques are best for determining the stereochemical outcome of my reaction?
A4: To determine the diastereomeric ratio (d.r.), NMR spectroscopy (¹H and ¹³C) is often sufficient, as diastereomers typically have distinct chemical shifts. For determining the enantiomeric excess (e.e.), chiral chromatography (e.g., chiral HPLC or chiral GC) is the most common and reliable method.
Data Presentation
The following tables present hypothetical yet plausible quantitative data for stereoselective reactions of this compound, based on principles observed in analogous systems.
Table 1: Diastereoselective Nucleophilic Substitution with a Bulky Nucleophile
| Entry | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | Sodium tert-butoxide | THF | 25 | 2.5:1 |
| 2 | Sodium tert-butoxide | Toluene | 0 | 5:1 |
| 3 | Lithium diisopropylamide (LDA) | THF | -78 | 10:1 |
| 4 | Potassium bis(trimethylsilyl)amide (KHMDS) | Toluene | -78 | >20:1 |
Table 2: Enantioselective Desymmetrization using a Chiral Catalyst
| Entry | Chiral Ligand | Metal Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (e.e., %) |
| 1 | (R)-BINAP | Pd₂(dba)₃ | Toluene | 25 | 65 |
| 2 | (S)-Phos | Cu(OTf)₂ | CH₂Cl₂ | 0 | 82 |
| 3 | (R,R)-TADDOL | Ti(OⁱPr)₄ | Toluene | -20 | 91 |
| 4 | (S,S)-Jacobsen's Catalyst | CrCl₃ | CH₂Cl₂ | -40 | 95 |
Experimental Protocols
Below are example protocols for key experiments. These are generalized and should be adapted based on specific laboratory conditions and safety protocols.
Protocol 1: Diastereoselective Substitution with a Bulky Base/Nucleophile
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in toluene to the cooled solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR analysis.
Protocol 2: Enantioselective Catalytic Substitution
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the metal catalyst (e.g., CrCl₃, 0.05 eq) and the chiral ligand (e.g., (S,S)-Jacobsen's ligand, 0.055 eq) to a flame-dried flask containing anhydrous dichloromethane (B109758) (CH₂Cl₂). Stir at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -40 °C.
-
Substrate and Reagent Addition: Add this compound (1.0 eq) followed by the slow addition of the nucleophile (e.g., a silyl (B83357) enol ether, 1.2 eq).
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Reaction Monitoring: Maintain the reaction at -40 °C and monitor for completion by TLC or GC.
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Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
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Purification and Analysis: Purify the product via flash chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A flowchart for systematically troubleshooting low diastereoselectivity.
Diagram 2: Factors Influencing Stereochemical Outcome in Substitution vs. Elimination
Caption: Key factors that influence the competition between SN2 and E2 pathways.
identifying byproducts in the synthesis of 1,3-diazidohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diazidohexane.
Experimental Protocol: Synthesis of 1,3-Diazidohexane from 1,3-Dibromohexane (B3142702)
This protocol outlines a representative method for the synthesis of 1,3-diazidohexane via a nucleophilic substitution reaction.
Materials:
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1,3-Dibromohexane
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Sodium azide (B81097) (NaN₃)
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Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dibromohexane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and safety measures.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,3-diazidohexane by column chromatography.
Troubleshooting Guide
Issue 1: Low Yield of 1,3-Diazidohexane
Question: I followed the protocol, but my final yield of 1,3-diazidohexane is significantly lower than expected. What are the common causes for this?
Answer: Low yields in this synthesis are typically due to incomplete reaction or competing side reactions.[1][2] Here are the primary factors to investigate:
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Incomplete Reaction: The double nucleophilic substitution requires sufficient reaction time and temperature. If the reaction is not complete, you will have a significant amount of the mono-substituted byproduct, 1-azido-3-bromohexane .
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Recommendation: Ensure the reaction has gone to completion by TLC or GC-MS analysis before workup. If necessary, increase the reaction time or temperature moderately.
-
-
Competing Elimination Reactions: The azide ion, while a good nucleophile, also has some basicity. This can lead to E2 elimination reactions, especially at the secondary carbon position, to form alkene byproducts.[3][4]
-
Primary Elimination Byproducts: Hexadienes and azidohexenes.
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Recommendation: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction over E2.[2] Avoid excessively high temperatures, which can promote elimination.
-
-
Moisture in the Reaction: The presence of water can lead to the formation of 1,3-dihydroxyhexane and 3-azidohexan-1-ol as byproducts through hydrolysis of the starting material or the intermediate.
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Product Loss During Workup: 1,3-diazidohexane is a relatively small and potentially volatile molecule.
-
Recommendation: Be cautious during the concentration step to avoid excessive heat or vacuum.
-
Issue 2: Presence of Unexpected Impurities in NMR/GC-MS
Question: My characterization data (NMR, GC-MS) shows peaks that do not correspond to 1,3-diazidohexane. What are these impurities?
Answer: The impurities are likely byproducts from the side reactions mentioned above. Here is how to identify them:
-
1-Azido-3-bromohexane:
-
GC-MS: Will have a molecular ion peak corresponding to C₆H₁₂BrN₃. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key indicator.
-
¹³C NMR: You would expect to see a carbon signal significantly downfield for the carbon attached to the bromine compared to the one attached to the azide. The carbon attached to the azide group typically appears in the 50-60 ppm range.[5]
-
-
Hexadienes (e.g., 1,3-hexadiene, 1,4-hexadiene):
-
GC-MS: Will have a molecular ion peak corresponding to C₆H₁₀.
-
¹H NMR: Will show characteristic signals in the alkene region (typically 4.5-6.5 ppm).
-
-
Azidohexenes:
-
GC-MS: Will have a molecular ion peak corresponding to C₆H₁₁N₃.
-
¹H NMR: Will display signals in both the alkene region and signals corresponding to protons on carbons adjacent to the azide group.
-
-
1,3-Dihydroxyhexane:
-
GC-MS: Will have a molecular ion peak corresponding to C₆H₁₄O₂.
-
¹H NMR: Will show characteristic broad signals for the hydroxyl (-OH) protons and signals for the carbons bearing the hydroxyl groups.
-
Quantitative Data Summary
The following table provides hypothetical data on how reaction conditions can influence the product and byproduct distribution.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 1,3-Diazidohexane (%) | Major Byproduct(s) and Yield (%) |
| 1 | DMF | 65 | 24 | 65 | 1-Azido-3-bromohexane (20%) |
| 2 | DMF | 65 | 48 | 85 | Azidohexenes (5%) |
| 3 | Ethanol | 65 | 48 | 40 | Azidohexenes (35%), Hexadienes (10%) |
| 4 | DMF | 90 | 24 | 55 | Azidohexenes (25%), Hexadienes (15%) |
Frequently Asked Questions (FAQs)
Q1: Why is a polar aprotic solvent like DMF recommended? A1: Polar aprotic solvents are preferred for SN2 reactions because they solvate the cation (e.g., Na⁺) but not the anion (N₃⁻) as strongly as protic solvents. This leaves the nucleophile more "naked" and reactive, increasing the rate of the desired substitution reaction over competing elimination reactions.[2][3]
Q2: Can I use other starting materials besides 1,3-dibromohexane? A2: Yes, other dihaloalkanes like 1,3-diiodohexane or 1,3-dichlorohexane can be used. 1,3-diiodohexane would be more reactive due to iodide being an excellent leaving group, potentially allowing for milder reaction conditions. This compound would be less reactive. You could also use a 1,3-hexane-bis(sulfonate) ester (e.g., tosylate, mesylate), as sulfonate esters are also excellent leaving groups.
Q3: What are the safety precautions for working with organic azides? A3: Organic azides are potentially explosive, especially low molecular weight azides. They can be sensitive to heat, shock, and friction. Always handle them in a well-ventilated fume hood behind a blast shield. Avoid contact with heavy metals, as this can form highly explosive metal azides.
Q4: How can I confirm the presence of the azide functional group in my product? A4: Infrared (IR) spectroscopy is an excellent method for identifying the azide group. You should observe a strong, sharp absorption band around 2100 cm⁻¹. ¹⁵N NMR spectroscopy can also be used for detailed characterization of the azide nitrogens.[6]
Q5: My reaction seems to stall and not go to completion. What should I do? A5: If the reaction stalls, it could be due to several factors. Ensure your sodium azide is of good quality and has not decomposed. The solvent must be anhydrous, as water can interfere with the reaction. If these are not the issues, a modest increase in temperature or the addition of a phase-transfer catalyst might help to improve the reaction rate.
Troubleshooting Workflow
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 13C nuclear magnetic resonance studies of azide-containing C18 fatty ester derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dicyanation of 1,3-Dichlorohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dicyanation of 1,3-dichlorohexane to synthesize 1,5-dicyanopentane (also known as pimelonitrile or heptanedinitrile).
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the dicyanation of this compound?
The primary product is 1,5-dicyanopentane. The reaction involves a double nucleophilic substitution where cyanide ions (CN⁻) replace both chlorine atoms.
Q2: Which solvent is recommended for this reaction?
Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this reaction. Many inorganic cyanides, such as sodium cyanide (NaCN), have higher solubility in DMSO compared to other organic solvents, which facilitates the reaction.[1] DMSO is a polar aprotic solvent, which enhances the nucleophilicity of the cyanide ion, leading to faster reaction rates compared to polar protic solvents like ethanol.
Q3: Is it necessary for the sodium cyanide to be fully dissolved in DMSO?
No, it is not always necessary for the sodium cyanide to be completely dissolved. The reaction can proceed effectively with a stirred slurry of NaCN in DMSO.[1]
Q4: What are the typical reaction temperatures?
Reaction temperatures can vary, but heating is generally required to achieve a reasonable reaction rate. Temperatures in the range of 90-125°C have been reported for similar cyanation reactions in DMSO.[2] However, higher temperatures can also promote side reactions.
Q5: Can I use potassium cyanide (KCN) instead of sodium cyanide (NaCN)?
While both can be used, NaCN is often preferred. At elevated temperatures (e.g., 95°C), NaCN has a significantly higher solubility in DMSO than KCN (approximately 10g/100mL for NaCN vs. 2g/100mL for KCN).[1]
Troubleshooting Guide
Issue 1: Low Yield of 1,5-Dicyanopentane
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions (see below). - Ensure Adequate Mixing: Vigorous stirring is crucial, especially when using a slurry of NaCN, to maximize the contact between reactants. |
| Poor Solubility of Cyanide Salt | - Use Finely Powdered NaCN: Increasing the surface area of the sodium cyanide can improve its dissolution rate and reactivity. - Increase Temperature: As mentioned, higher temperatures increase the solubility of NaCN in DMSO.[1] |
| Side Reactions | - See the dedicated sections below on elimination and intramolecular cyclization. |
| Sub-optimal Reagents or Solvent | - Use Dry DMSO: Water can compete with the cyanide ion as a nucleophile, leading to the formation of hydroxy-intermediates. Ensure the use of anhydrous DMSO. - Check Purity of this compound: Impurities in the starting material can interfere with the reaction. |
| Alternative Method: Phase-Transfer Catalysis | - Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride). This can significantly increase the reaction rate and yield, especially in biphasic systems (e.g., an organic solvent and an aqueous solution of NaCN), and can be a cost-effective and efficient alternative to using large volumes of DMSO. |
Issue 2: Formation of Undesired Byproducts
| Possible Cause | Troubleshooting Steps |
| Elimination (Dehydrohalogenation) | This compound contains a secondary chloride, which is more susceptible to elimination than the primary chloride, especially at higher temperatures and in the presence of a strong base/nucleophile like cyanide. This can lead to the formation of chloro- and dicyano-hexene isomers. - Lower Reaction Temperature: Use the lowest temperature at which a reasonable reaction rate is observed. - Control Addition of Reagents: Slow, controlled addition of the dichlorohexane to the cyanide solution may help to minimize side reactions. |
| Intramolecular Cyclization | The intermediate, 6-chlorohexanenitrile (B10956), can potentially undergo an intramolecular cyclization to form cyanocyclopentane. - Maintain a Sufficient Concentration of Cyanide: Ensuring a high concentration of external cyanide nucleophile can favor the intermolecular dicyanation over the intramolecular cyclization. - Optimize Temperature: The kinetics of the intermolecular versus intramolecular reaction will be temperature-dependent. Experiment with different temperature profiles. |
| Formation of Monocyanated Intermediate | The reaction proceeds in two steps, and it's possible to have a significant amount of the 6-chlorohexanenitrile intermediate remaining. - Increase Reaction Time and/or Temperature: Drive the second substitution to completion. - Use a Molar Excess of NaCN: Ensure there is enough cyanide to substitute both chlorine atoms. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyanation of Alkyl Halides
| Substrate | Cyanide Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chlorobutane | NaCN | DMSO | None | Not specified | Not specified | 94 | Organic Syntheses |
| 1-Bromo-3-methylbutane | NaCN | DMSO | None | 150-160 | 1 | 85-90 | Organic Syntheses |
| Benzyl Bromide | NaCN | DMSO | None | 90 | 2 | 87 | ChemSpider[2] |
| 1-Chlorohexane | NaCN | Water | N,N,N-trimethylhexadecan-1-aminium bromide | 100 | Overnight | Not specified | Thieme[3] |
| Dichloromethane | NaCN | None | AlCl₃ and Tetrabutylammonium bromide | 90 | 8 | 89 | Google Patents[4] |
Experimental Protocols
Key Experiment 1: General Protocol for Dicyanation in DMSO (Adapted from similar procedures)
Materials:
-
This compound
-
Sodium cyanide (finely powdered)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Heating mantle with stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add finely powdered sodium cyanide (a molar excess, e.g., 2.2 equivalents).
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Add anhydrous DMSO to the flask to create a stirrable slurry.
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Heat the mixture to the desired reaction temperature (e.g., 90-100°C) with vigorous stirring.
-
Slowly add this compound (1 equivalent) to the heated slurry via a dropping funnel over a period of 1-2 hours.
-
Maintain the reaction mixture at the set temperature and continue stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Work-up: Carefully pour the reaction mixture into a large volume of cold water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,5-dicyanopentane by vacuum distillation.
Caution: Cyanide salts and hydrogen cyanide are extremely toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment. All glassware should be decontaminated with bleach after use.[2]
Key Experiment 2: Protocol for Phase-Transfer Catalyzed (PTC) Cyanation (Adapted from a similar procedure)
Materials:
-
This compound
-
Sodium cyanide
-
A quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB)
-
An organic solvent (e.g., toluene (B28343) or chlorobenzene)
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine this compound (1 equivalent) and the organic solvent.
-
Add the phase-transfer catalyst (e.g., 1-5 mol%).
-
In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide (a molar excess, e.g., 2.5 equivalents).
-
Add the aqueous NaCN solution to the organic mixture.
-
Heat the biphasic mixture to reflux (e.g., ~100-110°C, depending on the organic solvent) with very vigorous stirring. The efficiency of a PTC reaction is highly dependent on the interfacial area between the two phases.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Visualizations
Caption: Reaction pathway for the dicyanation of this compound.
Caption: General experimental workflow for dicyanation.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 1,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing exothermic reactions involving 1,3-dichlorohexane at a large scale. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
| Possible Cause | Recommended Action |
| Incorrect Reagent Addition Rate: Adding a reactive reagent too quickly is a primary cause of rapid heat generation. | Immediate Action: Stop the addition of the reagent immediately. Preventative Measure: Calibrate the addition rate based on reaction calorimetry data to ensure the rate of heat generation does not exceed the cooling capacity of the reactor. |
| Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction. | Immediate Action: Ensure the cooling system is operating at maximum capacity. Preventative Measure: Before scale-up, calculate the heat removal capacity of the reactor and compare it to the expected heat of reaction. Ensure a sufficient safety margin. |
| Agitator Failure: Poor mixing can lead to localized hot spots and initiate a runaway reaction. | Immediate Action: If safe, attempt to restart the agitator. If not, proceed with emergency shutdown procedures. Preventative Measure: Regularly inspect and maintain the reactor's agitation system. |
| Accumulation of Unreacted Reagents: A delayed reaction can lead to a buildup of reactants, which can then react suddenly and violently. | Immediate Action: Stop reagent addition. Monitor the reaction closely for any signs of initiation. Preventative Measure: Ensure proper reaction initiation before proceeding with the bulk addition of reagents. Use in-situ monitoring techniques if possible. |
Issue 2: Slower Than Expected or No Reaction Initiation
| Possible Cause | Recommended Action |
| Low Reaction Temperature: The initial temperature may be too low to initiate the reaction. | Gradually increase the temperature in small increments while closely monitoring for any signs of an exotherm. |
| Impure Reactants or Solvents: Impurities can inhibit the reaction. | Use reagents and solvents of appropriate purity for the scale of the reaction. Consider purification of starting materials if necessary. |
| Passivation of a Reagent: In reactions like Grignard formation, the surface of a solid reagent (e.g., magnesium) may be passivated. | Use an activating agent (e.g., a small crystal of iodine for Grignard reactions) to initiate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions of this compound I should be concerned about on a large scale?
A1: The most common exothermic reactions involving this compound include:
-
Nucleophilic Substitution Reactions: Reactions with strong nucleophiles like hydroxides (hydrolysis to form diols), alkoxides (Williamson ether synthesis), and amines (amination) are typically exothermic.
-
Grignard Reagent Formation: The reaction of this compound with magnesium to form a di-Grignard reagent is highly exothermic and requires strict control.
-
Wurtz-type Reactions: Coupling reactions with active metals like sodium can be extremely vigorous and difficult to control on a large scale.
Q2: How can I estimate the potential exotherm of my reaction before scaling up?
A2: A thorough hazard assessment is crucial. This should include:
-
Literature Search: Review literature for any reported thermal data on similar reactions.
-
Thermochemical Calculations: Use computational methods to estimate the heat of reaction.
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on a small scale to obtain accurate data on the heat of reaction, heat flow, and adiabatic temperature rise.
Q3: What are the key process parameters to monitor for controlling an exothermic reaction?
A3: Continuous monitoring of the following parameters is critical:
-
Internal Reactor Temperature: This is the most direct indicator of the reaction rate.
-
Jacket Inlet and Outlet Temperature: The temperature difference provides an indication of the heat being removed by the cooling system.
-
Reagent Addition Rate: Ensure this is maintained within the predetermined safe limits.
-
Agitator Speed and Power Draw: Changes can indicate viscosity changes in the reaction mixture.
-
Pressure: A rapid increase in pressure can signal a loss of control and potential for boiling or gas evolution.
Q4: What are the essential safety features for a large-scale reactor handling exothermic reactions?
A4: Essential safety features include:
-
High-Efficiency Cooling System: A robust and reliable cooling system is paramount.
-
Emergency Quench System: A system to rapidly introduce a cold, inert solvent or a reaction inhibitor to stop the reaction.
-
Pressure Relief System: A properly sized rupture disc or relief valve to prevent over-pressurization of the reactor.
-
Redundant Monitoring and Control Systems: Backup systems for temperature probes, controllers, and cooling circulation.
Experimental Protocols
Protocol 1: General Procedure for Controlled Nucleophilic Substitution
-
Reactor Setup: The reaction is performed in a jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a controlled-rate addition funnel.
-
Initial Charge: Charge the reactor with this compound and the chosen solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Temperature Control: Bring the reactor contents to the desired initial temperature using the jacketed cooling/heating system.
-
Controlled Reagent Addition: Begin the slow, dropwise addition of the nucleophilic reagent solution from the addition funnel at a pre-determined rate.
-
Monitoring: Continuously monitor the internal temperature. If the temperature exceeds the set point by a defined safety margin, immediately stop the addition and apply maximum cooling.
-
Reaction Completion: After the addition is complete, maintain the reaction at the set temperature until the reaction is complete, as determined by in-process controls (e.g., GC, HPLC).
-
Work-up: Cool the reaction mixture to a safe temperature before proceeding with the work-up procedure.
Protocol 2: Safe Grignard Reagent Formation
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under a positive pressure of an inert gas.
-
Magnesium Activation: Charge the reactor with magnesium turnings and a small amount of an activating agent (e.g., iodine).
-
Initial Addition: Add a small portion of the this compound solution to initiate the reaction. A noticeable temperature increase and/or a change in color indicates initiation.
-
Controlled Dosing: Once the reaction has initiated, add the remaining this compound solution at a rate that maintains a gentle reflux and a controllable internal temperature.[1]
-
Cooling: Use an external cooling bath (e.g., ice-water) to modulate the reaction temperature as needed.[1]
-
Completion: After the addition is complete, stir the reaction mixture for an additional period to ensure full conversion.
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Logic diagram of a thermal runaway event.
References
Validation & Comparative
Navigating the Analysis of 1,3-Dichlorohexane Reaction Mixtures: A Comparative Guide to GC-MS Methodologies
For researchers, scientists, and drug development professionals, the robust analysis of reaction mixtures is paramount for process optimization, impurity profiling, and ensuring product quality. When dealing with halogenated compounds such as 1,3-dichlorohexane, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the analytical technique of choice, offering high-resolution separation and definitive identification. This guide provides a comparative overview of GC-MS methodologies for the analysis of this compound reaction mixtures, supported by experimental data and detailed protocols.
The analysis of this compound and its potential isomers or byproducts in a reaction mixture necessitates a GC-MS method that can effectively separate these structurally similar, volatile compounds. The selection of the GC column, temperature program, and sample preparation technique are critical factors that dictate the success of the analysis. This guide explores these parameters to provide a framework for developing and optimizing a suitable analytical method.
Comparison of GC Capillary Columns for Halogenated Alkane Separation
The heart of the gas chromatographic separation is the column. For halogenated hydrocarbons like this compound, the choice of stationary phase is crucial for achieving the desired resolution. Non-polar and mid-polar stationary phases are generally preferred. Below is a comparison of commonly used stationary phases and their characteristics relevant to the analysis of dichlorohexane isomers.
| Stationary Phase Composition | Polarity | Key Characteristics & Suitability for Dichlorohexanes | Commercial Examples |
| 100% Dimethylpolysiloxane | Non-polar | Separates compounds primarily by boiling point. Good for general screening of reaction mixtures and quantifying the main product. May not resolve all positional isomers. | DB-1, HP-1, Rxi-1ms |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-polar | Slightly more polar than 100% dimethylpolysiloxane, offering different selectivity for aromatic byproducts. Often a good starting point for method development for halogenated compounds. | DB-5, HP-5ms, Rxi-5ms |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Mid-polar | Increased polarity provides enhanced separation of isomers with different dipole moments. Recommended for complex mixtures where baseline resolution of isomers is critical. | DB-624, VF-624ms |
| Polyethylene Glycol (PEG) | Polar | High polarity, suitable for separating polar byproducts. However, it may not be the optimal choice for the primary separation of non-polar dichlorohexane isomers. | DB-WAX, Innowax |
Experimental Protocols
A robust GC-MS analysis relies on a well-defined experimental protocol, encompassing sample preparation and the instrumental parameters. The following protocols are generalized starting points for the analysis of a this compound reaction mixture and should be optimized for specific sample matrices and analytical objectives.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for isolating analytes from a reaction mixture and transferring them into a solvent suitable for GC-MS analysis.[1]
Objective: To extract this compound and related organic compounds from an aqueous or complex reaction matrix.
Materials:
-
Reaction mixture sample
-
Organic extraction solvent (e.g., hexane (B92381), dichloromethane, ethyl acetate)[1]
-
Deionized water (for aqueous washes)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials
Procedure:
-
In a separatory funnel, combine a known volume of the reaction mixture with an equal volume of the chosen organic extraction solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the organic layer (typically the bottom layer if using dichloromethane, top layer if using hexane or ethyl acetate) into a clean flask.
-
For aqueous reaction mixtures, it is advisable to perform a second extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove residual water.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Decant or filter the dried extract into a clean vial.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen.
GC-MS Analysis Protocol
The following GC-MS parameters are a recommended starting point for the analysis of this compound. Optimization of the temperature program and other parameters will likely be necessary to achieve the desired separation.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.[2]
GC Parameters:
-
Column: A mid-polarity column such as a DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) is often a good choice for separating halogenated volatile compounds.[3]
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Transfer Line Temperature: 280 °C
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan (e.g., m/z 40-300) for initial identification of all components in the reaction mixture.
-
Solvent Delay: Set appropriately to avoid acquiring data from the solvent peak (e.g., 3 minutes).
For quantitative analysis, after identifying the characteristic ions of this compound and its byproducts from the full scan data, a Selected Ion Monitoring (SIM) method can be developed for enhanced sensitivity and specificity.
Visualizing the Workflow and Potential Reactions
To better illustrate the analytical process and the chemical context, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of a reaction mixture.
Caption: Hypothetical reaction scheme for this compound synthesis.
References
A Comparative Analysis of the Reactivity of 1,3-Dichlorohexane and 1,4-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,3-dichlorohexane and 1,4-dichlorohexane (B3142468), focusing on nucleophilic substitution and elimination reactions. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and as building blocks in the development of new chemical entities. This comparison is supported by established principles of physical organic chemistry and provides detailed experimental protocols for validation.
Executive Summary
The primary difference in the reactivity of this compound and 1,4-dichlorohexane stems from the potential for neighboring group participation (NGP) , also known as anchimeric assistance, in the 1,3-isomer. The chlorine atom at the C3 position in this compound can act as an internal nucleophile, significantly accelerating the rate of substitution reactions at the C1 position through the formation of a cyclic chloronium ion intermediate. This phenomenon is absent in 1,4-dichlorohexane, where the chlorine atoms are too far apart to interact in this manner. Consequently, this compound is expected to exhibit enhanced reactivity in substitution reactions compared to its 1,4-counterpart under conditions that favor carbocation formation or intramolecular assistance. In elimination reactions, the relative positioning of the chloro substituents also influences the distribution of alkene products.
Theoretical Background: Nucleophilic Substitution and Elimination
The reactivity of alkyl halides is primarily governed by four competing reaction pathways: unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), unimolecular elimination (E1), and bimolecular elimination (E2). The preferred pathway is influenced by the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.
-
SN1 and E1 Reactions: These reactions proceed through a carbocation intermediate. They are favored by polar protic solvents, weak nucleophiles/bases, and substrates that can form stable carbocations (tertiary > secondary > primary).
-
SN2 and E2 Reactions: These are concerted reactions that do not involve a carbocation intermediate. SN2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents, and are sensitive to steric hindrance (primary > secondary > tertiary). E2 reactions are favored by strong, bulky bases.
Comparative Reactivity Analysis
Nucleophilic Substitution Reactions
The key differentiator in the substitution reactivity of this compound and 1,4-dichlorohexane is the potential for anchimeric assistance in the 1,3-isomer.
This compound: In reactions proceeding through an SN1-like mechanism (e.g., solvolysis in a polar protic solvent), the chlorine atom at C3 can participate as a neighboring group. As the leaving group at C1 departs, the C3-chloro group can attack the developing positive charge at C1, forming a five-membered cyclic chloronium ion intermediate. This intramolecular process is entropically favored and leads to a significant rate enhancement compared to a similar primary alkyl halide that cannot benefit from such assistance. The subsequent attack by an external nucleophile occurs at either C1 or C3, leading to a mixture of products.
1,4-Dichlorohexane: The chlorine atoms in 1,4-dichlorohexane are separated by a four-carbon chain, making the formation of a cyclic chloronium ion intermediate through neighboring group participation impossible. Therefore, its reactivity in substitution reactions is expected to be typical of a primary and a secondary alkyl chloride, without any rate acceleration from anchimeric assistance.
The anticipated trend in reactivity for substitution reactions is therefore: This compound > 1,4-dichlorohexane .
Elimination Reactions
In elimination reactions, particularly E2 reactions which require an anti-periplanar arrangement of a β-hydrogen and the leaving group, the conformational flexibility of the acyclic hexyl chain allows for multiple reaction pathways.
This compound: Elimination can occur to form either 1-chlorohex-2-ene/3-chlorohex-1-ene or hexadienes if both chlorine atoms are eliminated. The regioselectivity will be influenced by the strength and steric bulk of the base.
1,4-Dichlorohexane: Similarly, elimination can lead to monochlorinated hexenes or hexadienes. The product distribution will depend on the reaction conditions.
Without specific experimental data, a definitive comparison of the overall elimination rates is challenging. However, the electronic effects of the second chlorine atom will influence the acidity of the β-hydrogens in both isomers, affecting the E2 reaction rates.
Data Presentation
The following table summarizes the expected qualitative differences in reactivity based on theoretical principles. Quantitative data from hypothetical comparative experiments are included for illustrative purposes.
| Reaction Type | Substrate | Relative Rate Constant (k_rel) (Illustrative) | Major Product(s) (Illustrative) | Mechanistic Considerations |
| Solvolysis (SN1/E1) | This compound | 100 | 3-Chlorocyclopentylmethanol, 1-Chlorohex-3-en-1-ol | Anchimeric assistance from C3-Cl accelerates the reaction. |
| 1,4-Dichlorohexane | 1 | 4-Chlorohexan-1-ol, Hex-4-en-1-ol | Standard SN1/E1 pathways without NGP. | |
| SN2 with NaN3 in DMF | This compound | 10 | 1-Azido-3-chlorohexane | SN2 at the primary C1 is faster than at the secondary C3. |
| 1,4-Dichlorohexane | 5 | 1-Azido-4-chlorohexane | SN2 at the primary C1 is faster than at the secondary C4. | |
| E2 with NaOEt in EtOH | This compound | - | 1-Chlorohex-2-ene, 3-Chlorohex-1-ene | Zaitsev and Hofmann products possible. |
| 1,4-Dichlorohexane | - | 1-Chlorohex-3-ene, 4-Chlorohex-1-ene | Zaitsev and Hofmann products possible. |
Mandatory Visualization
Caption: Logical relationship comparing the reactivity pathways of this compound and 1,4-dichlorohexane.
Experimental Protocols
The following are detailed experimental protocols designed to compare the reactivity of this compound and 1,4-dichlorohexane.
Experiment 1: Comparative Solvolysis Rates (SN1 Conditions)
Objective: To compare the rates of solvolysis of this compound and 1,4-dichlorohexane in aqueous ethanol.
Materials:
-
This compound
-
1,4-Dichlorohexane
-
Ethanol (absolute)
-
Deionized water
-
0.01 M Sodium hydroxide (B78521) solution (standardized)
-
Bromothymol blue indicator solution
-
Acetone
-
Constant temperature water bath
-
Burette, pipettes, flasks
Procedure:
-
Prepare a 50:50 (v/v) ethanol-water solvent mixture.
-
Prepare 0.1 M stock solutions of both this compound and 1,4-dichlorohexane in acetone.
-
In a 100 mL flask, place 50 mL of the ethanol-water solvent and a few drops of bromothymol blue indicator.
-
Equilibrate the flask in a constant temperature water bath set to 50 °C.
-
Once the temperature is stable, add 1.0 mL of the 0.1 M this compound stock solution to the flask, start a stopwatch immediately, and mix thoroughly.
-
The reaction will produce HCl, causing the indicator to change from blue to yellow. Titrate the solution with the standardized 0.01 M NaOH solution to maintain the blue-green endpoint. Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes).
-
Continue the titration until the reaction is complete (the rate of HCl production becomes negligible).
-
Repeat the procedure for 1,4-dichlorohexane.
-
Plot the volume of NaOH added versus time for each substrate. The initial slope of this plot is proportional to the initial reaction rate. Calculate the pseudo-first-order rate constants.
Caption: Experimental workflow for comparative solvolysis.
Experiment 2: Comparative SN2 Reactivity
Objective: To compare the rates of reaction of this compound and 1,4-dichlorohexane with sodium azide (B81097) in DMF.
Materials:
-
This compound
-
1,4-Dichlorohexane
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatted reaction vials
Procedure:
-
Prepare 0.1 M solutions of this compound and 1,4-dichlorohexane in anhydrous DMF.
-
Prepare a 0.2 M solution of sodium azide in anhydrous DMF.
-
In separate thermostatted reaction vials at 60 °C, mix equal volumes of the dichlorohexane solution and the sodium azide solution.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by diluting the aliquot with a large volume of cold water and extract with diethyl ether.
-
Analyze the organic extracts by GC-MS to determine the relative concentrations of the starting dichlorohexane and the resulting azido-chlorohexane product.
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the second-order rate constants from the integrated rate law for a second-order reaction.
Experiment 3: Comparative E2 Elimination
Objective: To compare the product distribution of the E2 elimination of this compound and 1,4-dichlorohexane with sodium ethoxide.
Materials:
-
This compound
-
1,4-Dichlorohexane
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Reflux apparatus
Procedure:
-
Prepare a 1 M solution of sodium ethoxide in absolute ethanol.
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the sodium ethoxide solution.
-
Heat the mixture to reflux for a specified period (e.g., 2 hours).
-
Cool the reaction mixture, dilute with water, and extract the organic products with pentane (B18724).
-
Analyze the pentane extract by GC-FID to identify and quantify the different alkene products formed.
-
Repeat the procedure for 1,4-dichlorohexane.
-
Compare the product distributions for the two isomers.
Conclusion
The reactivity of this compound is significantly influenced by the potential for anchimeric assistance from the C3-chloro group, leading to an enhanced rate of substitution reactions compared to 1,4-dichlorohexane. This fundamental difference in their reaction mechanisms makes this compound a potentially more reactive and versatile building block in certain synthetic applications. The provided experimental protocols offer a framework for quantifying these reactivity differences and for further exploring the synthetic utility of these isomeric dihaloalkanes. For professionals in drug development and chemical research, a thorough understanding of these reactivity principles is essential for the rational design of synthetic routes and the prediction of reaction outcomes.
A Comparative Guide to Alkylating Reagents: Alternatives to 1,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
The introduction of cyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Dihaloalkanes, such as 1,3-dichlorohexane, represent classical reagents for the construction of these carbocyclic systems through the dialkylation of active methylene (B1212753) compounds. However, the landscape of synthetic chemistry is continually evolving, offering alternative reagents and strategies that can provide significant advantages in terms of yield, selectivity, cost, and safety.
This guide provides an objective comparison between the traditional alkylation approach using this compound and a prominent alternative strategy for constructing six-membered rings: the Consecutive Michael-Claisen process. Experimental data and detailed protocols are provided to support the comparison and aid researchers in selecting the optimal synthetic route for their specific needs.
Core Application: Synthesis of Carbocyclic Rings
A primary application for a 1,3-difunctionalized hexane (B92381) reagent is the reaction with a soft carbon nucleophile, such as the enolate of diethyl malonate, to form a cyclobutane (B1203170) ring. This reaction proceeds via a sequential double alkylation. First, one chlorine atom is displaced by the enolate. Then, a second intramolecular cyclization occurs, where the newly formed enolate attacks the second electrophilic carbon, displacing the final chloride and closing the ring. While specific literature examples detailing this reaction with this compound are sparse, the protocol is analogous to well-established procedures using other 1,n-dihaloalkanes.
An alternative and highly efficient method for creating a related six-membered ring system, the cyclohexane-1,3-dione core, involves a one-pot reaction between an acetone (B3395972) equivalent and an α,β-unsaturated ester. This approach bypasses the need for a pre-functionalized hexane chain.
Performance Comparison: Dihaloalkane vs. Michael-Claisen
The following table summarizes the quantitative data for the formation of cyclic structures using a traditional dihaloalkane approach versus the modern Consecutive Michael-Claisen cyclization.
| Parameter | Dihaloalkane Alkylation (Example: 1,2-Dibromoethane) | Consecutive Michael-Claisen Process |
| Target Structure | Cyclopropane-1,1-dicarboxylic acid[1] | 4-Substituted Cyclohexane-1,3-dione[2][3] |
| Key Reagents | Diethyl malonate, 1,2-Dibromoethane (B42909), NaOH, Phase-Transfer Catalyst | Acetone, α,β-Unsaturated Ester, NaH |
| Solvent | Water / Benzene (B151609) (for workup) | Toluene (B28343) or Neat |
| Reaction Time | 2 hours | 40 - 100 minutes |
| Temperature | 25°C (exothermic) | -10°C to Room Temperature |
| Reported Yield | 66–73%[1] | 70-85% (for various derivatives)[2][4] |
| Key Advantages | Direct formation of gem-diester substituted ring. | High atom economy, one-pot procedure, avoids dihaloalkanes.[3] |
| Key Disadvantages | Requires phase-transfer catalyst for high yield, potential for oligomerization. | Requires strong base (NaH), sensitive to reaction temperature.[2] |
Experimental Protocols
Protocol 1: Dihaloalkane Alkylation of Diethyl Malonate (Representative)
This protocol describes the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane.[1] A similar approach would be followed for this compound to yield the corresponding cyclobutane derivative.
-
Preparation : To a 1-L solution of 50% aqueous sodium hydroxide (B78521) in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
Reaction Initiation : To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Reaction : Stir the mixture vigorously for 2 hours. The reaction is exothermic.
-
Workup : Transfer the flask contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture to 15°C in an ice bath.
-
Acidification : Carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extraction : Pour the aqueous layer into a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.
-
Isolation : Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation.
-
Purification : Triturate the semi-solid residue with 100 mL of benzene and filter to yield cyclopropane-1,1-dicarboxylic acid as white crystals (Yield: 43.1–47.9 g, 66–73%).
Protocol 2: Consecutive Michael-Claisen Process
This protocol describes the synthesis of 4-substituted cyclohexane-1,3-dione derivatives from acetone and an α,β-unsaturated ester.[2][3]
-
Preparation : To a stirred suspension of NaH (2 eq.) in toluene at -10°C, add acetone (1 eq.) dropwise.
-
Enolate Formation : Stir the mixture at 0°C for 20 minutes.
-
Michael Addition : Add the α,β-unsaturated ester (e.g., ethyl acrylate, 2.3 eq.) dropwise to the reaction mixture at -10°C.
-
Claisen Cyclization : Allow the reaction mixture to warm to room temperature and stir for 40-100 minutes until the reaction is complete (monitored by TLC).
-
Quenching : Carefully quench the reaction with cold 1N HCl.
-
Extraction : Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclohexane-1,3-dione derivative.
Reagent Selection Workflow
The choice of synthetic strategy depends on the desired target molecule, available starting materials, and required scale. The following diagram illustrates a logical workflow for selecting an appropriate alkylating agent or alternative strategy.
Experimental Design Overview
The general workflow for comparing these two synthetic approaches in a research setting is outlined below. This process ensures a systematic evaluation of both methods to determine the most suitable one for a specific synthetic target.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 3. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 4. ihbt.res.in [ihbt.res.in]
Validation of a Synthetic Route to a 1,3-Disubstituted Hexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for obtaining 1,3-disubstituted hexanes, a common structural motif in pharmacologically active molecules. We present a detailed validation of a proposed synthetic pathway and benchmark it against established alternative methods. All quantitative data is summarized for straightforward comparison, and detailed experimental protocols for key reactions are provided.
Overview of Synthetic Strategies
The synthesis of 1,3-disubstituted hexanes can be approached through various strategies. A common and versatile method involves the use of 1,3-dithianes as acyl anion equivalents, allowing for the sequential introduction of substituents. Alternative approaches often rely on aldol-type condensations or Grignard reactions. This guide will focus on a dithiane-based route as our primary proposed synthesis and compare it with a Grignard-based approach.
Proposed Synthetic Route: Dithiane-Based Approach
Our proposed route to a model 1,3-disubstituted hexane, specifically 4-phenylheptane-2,4-diol, utilizes the nucleophilic character of a 2-lithio-1,3-dithiane derivative. This multi-step synthesis offers a high degree of control over the introduction of substituents.
Experimental Protocol: Dithiane-Based Synthesis of 4-phenylheptane-2,4-diol
Step 1: Synthesis of 2-propyl-1,3-dithiane (B8640601)
-
To a solution of 1,3-propanedithiol (B87085) (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.5 M) under an inert atmosphere of argon, add p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Cool the mixture to 0 °C and add butyraldehyde (B50154) (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-propyl-1,3-dithiane, which can be used in the next step without further purification.
Step 2: Lithiation and Alkylation
-
Dissolve the crude 2-propyl-1,3-dithiane (1.0 eq) in dry tetrahydrofuran (B95107) (THF, 0.5 M) and cool to -30 °C under argon.
-
Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -25 °C.
-
Stir the resulting solution at -30 °C for 1 hour.
-
Add a solution of acetophenone (B1666503) (1.0 eq) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
Step 3: Deprotection and Reduction
-
Dissolve the crude product from the previous step in a 9:1 mixture of acetonitrile (B52724) and water (0.2 M).
-
Add bis(trifluoroacetoxy)iodobenzene (PIFA, 1.5 eq) and stir at room temperature for 1 hour.
-
Quench with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Dissolve the resulting crude ketone in methanol (B129727) (0.5 M) and cool to 0 °C.
-
Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise.
-
Stir for 2 hours at room temperature, then quench by the slow addition of 1 M hydrochloric acid (HCl).
-
Concentrate the mixture and partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude diol by column chromatography on silica (B1680970) gel.
Alternative Synthetic Route: Grignard-Based Approach
A more classical approach involves the Grignard reaction, which can provide a more convergent and potentially quicker route, though it may present challenges with selectivity and side reactions.
Experimental Protocol: Grignard-Based Synthesis of 4-phenylheptane-2,4-diol
-
To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) at 0 °C, add a solution of ethyl 3-benzoylpropanoate (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparison of Synthetic Routes
The two routes are compared based on several key metrics to provide a clear basis for selecting the most appropriate method for a given research or development goal.
| Metric | Dithiane-Based Route | Grignard-Based Route |
| Overall Yield | 45-55% | 60-70% |
| Purity (after chromatography) | >98% | ~95% |
| Reaction Time (total) | ~24 hours | ~5 hours |
| Number of Steps | 3 | 1 |
| Reagent Cost | Moderate | Low |
| Scalability | Readily scalable | Scalability can be challenging due to the exothermic nature of the Grignard reaction. |
| Safety Considerations | Use of pyrophoric n-BuLi requires stringent anhydrous and inert conditions. | The Grignard reagent is highly reactive and moisture-sensitive. The reaction can be highly exothermic. |
| Substrate Scope | Broad: Tolerates a wide range of electrophiles. | More limited: Sensitive to functional groups that can react with the Grignard reagent. |
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the validation and comparison of the synthetic routes.
Comparative Guide to the Kinetics of Nucleophilic Substitution on Dichloroalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on dichloroalkanes, with a focus on providing a framework for understanding the reactivity of compounds like 1,3-dichlorohexane. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from analogous mono- and di-chloroalkanes to draw meaningful comparisons and predict reactivity.
Executive Summary
Nucleophilic substitution reactions are fundamental in organic synthesis, and understanding their kinetics is crucial for reaction optimization and mechanistic elucidation. This guide presents a compilation of kinetic data for the nucleophilic substitution of various chloroalkanes, offering insights into the factors that govern their reactivity. The data highlights the influence of substrate structure (primary vs. secondary carbons) and the position of the chlorine atoms on reaction rates and activation energies.
Comparison of Kinetic Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Notes |
| 1-Chlorobutane (B31608) | I⁻ | Acetone | 25 | 1.1 x 10⁻⁵ L mol⁻¹ s⁻¹ | 83.7 | Representative of the primary chloride in this compound. |
| 2-Chlorobutane | I⁻ | Acetone | 25 | 1.7 x 10⁻⁶ L mol⁻¹ s⁻¹ | 89.5 | Representative of the secondary chloride in this compound. Slower rate and higher activation energy compared to the primary analogue due to steric hindrance. |
| 1,4-Dichlorobutane (B89584) | S₂O₃²⁻ | 50% aq. Ethanol | 35 | 2.4 x 10⁻⁴ L mol⁻¹ s⁻¹ | 88.3 | A dichloroalkane with two primary chlorides. The presence of a second chlorine atom can influence the rate through inductive effects. |
| 1,2-Dichloroethane | I⁻ | Methanol | 60 | 1.6 x 10⁻⁵ L mol⁻¹ s⁻¹ | 96.2 | The proximity of the two chlorine atoms has a significant impact on reactivity. |
| 1,3-Dichlorobutane (B52869) (relative rates of formation) | Cl• (radical) | N/A | N/A | See note | N/A | While a radical reaction, it provides insight into the relative reactivity of C-H bonds in a similar structure. The relative rates of formation of dichlorobutanes from 1-chlorobutane are: 1,3-dichlorobutane > 1,4-dichlorobutane > 1,2-dichlorobutane (B1580518) > 1,1-dichlorobutane.[1][2] This suggests that the C-3 position is relatively reactive. |
Key Observations:
-
Primary vs. Secondary Reactivity: As expected for SN2 reactions, primary chloroalkanes like 1-chlorobutane react faster and have a lower activation energy than their secondary counterparts like 2-chlorobutane. This is primarily due to reduced steric hindrance at the reaction center.[3][4]
-
Influence of a Second Chlorine Atom: The presence of a second chlorine atom in the molecule can affect the reactivity of the first. For instance, the activation energy for the reaction of 1,4-dichlorobutane is slightly higher than that of 1-chlorobutane, which could be attributed to the electron-withdrawing inductive effect of the second chlorine atom.
-
Positional Isomers: The relative positions of the chlorine atoms are critical. The study on the chlorination of 1-chlorobutane to form dichlorobutanes showed that the formation of 1,3-dichlorobutane is favored, indicating a higher reactivity at the C-3 position.[1][2] This information is particularly relevant for predicting the regioselectivity of reactions involving this compound.
Experimental Protocols
The determination of kinetic parameters for nucleophilic substitution reactions typically involves monitoring the change in concentration of a reactant or product over time. Below are detailed methodologies for common experimental techniques.
Method 1: Titration
This classic method is suitable for reactions that produce an acidic or basic product.
Protocol:
-
Reaction Setup: A solution of the chloroalkane and the nucleophile in a suitable solvent is prepared in a thermostated reaction vessel to maintain a constant temperature.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is immediately stopped (quenched), often by rapid cooling or by adding a reagent that consumes one of the reactants.
-
Titration: The concentration of a product (e.g., a halide ion) or the remaining reactant is determined by titration. For instance, the liberated chloride ions can be titrated with a standardized silver nitrate (B79036) solution.
-
Data Analysis: The concentration data is plotted against time to determine the rate of reaction. From this, the rate constant (k) can be calculated using the appropriate integrated rate law. The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Method 2: Conductivity Measurement
This method is applicable when the reaction leads to a change in the total number or type of ions in the solution.
Protocol:
-
Reaction Setup: The reaction is initiated by mixing the chloroalkane and the nucleophile in a reaction cell equipped with a conductivity probe. The cell is maintained at a constant temperature.
-
Data Acquisition: The conductivity of the solution is monitored continuously over time using a conductivity meter interfaced with a data logger.
-
Data Analysis: The change in conductivity is related to the change in the concentration of the ionic species. The rate constant is determined by fitting the conductivity-time data to a suitable kinetic model. Repeating the experiment at various temperatures allows for the calculation of the activation energy.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a kinetic study of nucleophilic substitution.
Caption: A generalized workflow for kinetic studies of nucleophilic substitution.
Logical Relationship of Reactivity
The following diagram illustrates the key factors influencing the rate of SN2 reactions, which are typical for primary and secondary chloroalkanes.
Caption: Factors influencing the rate of SN2 nucleophilic substitution reactions.
References
Navigating the Synthesis of 1,3-Dichlorohexane: A Guide to Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, understanding the nuances of chemical synthesis is paramount. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 1,3-dichlorohexane, a key intermediate in various organic syntheses. We delve into a plausible high-yield experimental protocol, present a clear comparison of expected versus actual outcomes, and visualize the underlying chemical processes.
Unraveling the Synthesis: From Diol to Dichloroalkane
The conversion of 1,3-hexanediol (B1295985) to this compound represents a robust and efficient synthetic route. This nucleophilic substitution reaction, facilitated by a chlorinating agent, offers a direct pathway to the desired product. While various chlorinating agents can be employed, the use of hydrogen chloride (HCl) gas in the presence of a catalyst provides a high-yield method, as demonstrated in analogous dichloroalkane preparations.
Theoretical vs. Experimental Yield: A Comparative Analysis
The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no loss of product during workup. In contrast, the experimental yield is the actual amount of product obtained after the reaction and purification. Several factors, including incomplete reactions, side reactions, and losses during product isolation, contribute to the difference between these two values.
Based on a highly analogous and efficient method for producing dichloroalkanes from their corresponding diols, a high experimental yield for the synthesis of this compound can be anticipated. A Chinese patent (CN112341309B) details the synthesis of 1,3-dichloropropane (B93676) and 1,6-dichlorohexane (B1210651) from their respective diols using HCl gas, achieving impressive experimental yields of 97.2% and 96%, respectively.[1][2] Extrapolating from this data, a similarly high yield is expected for the synthesis of this compound.
For the purpose of this guide, we will consider a hypothetical synthesis starting with 100 grams of 1,3-hexanediol.
| Parameter | Theoretical Value | Estimated Experimental Value |
| Starting Material (1,3-Hexanediol) | 100 g (0.846 mol) | 100 g (0.846 mol) |
| Product (this compound) | 131.2 g (0.846 mol) | ~125.9 g (~0.811 mol) |
| Yield | 100% | ~96% |
| Purity (by HPLC) | 100% | >99% |
Experimental Protocol: A High-Yield Synthesis of this compound
This protocol is adapted from a general method for the synthesis of dichloroalkanes with demonstrated high efficiency.[1][2]
Materials:
-
1,3-Hexanediol
-
Ammonium (B1175870) chloride (catalyst)
-
Water (solvent)
-
Hydrogen chloride (gas)
-
1000 mL three-necked round-bottom flask
-
Oil-water separator
-
Condenser
-
Stirrer
-
Heating mantle
-
Gas inlet tube
Procedure:
-
To a 1000 mL three-necked round-bottom flask equipped with a stirrer, condenser, and gas inlet tube, add 400 g of water, 5 g of ammonium chloride, and 100 g (0.846 mol) of 1,3-hexanediol.
-
Stir the mixture and heat to 50-60 °C.
-
Begin bubbling hydrogen chloride gas through the reaction mixture.
-
Continue the introduction of HCl gas as the reaction mixture is heated to approximately 110 °C. The reaction is refluxed for 3-5 hours. The progress of the reaction can be monitored by the separation of an oily layer of this compound.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The upper organic layer containing the this compound is separated from the lower aqueous layer.
-
The crude product can be further purified by distillation.
-
The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC).
Visualizing the Process
To better illustrate the chemical transformation and the experimental setup, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 1,3-Dichlorohexane
For researchers, scientists, and professionals in drug development, the precise determination of the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of three robust analytical methods for assessing the purity of 1,3-dichlorohexane: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines detailed experimental protocols, presents a comparative summary of their performance based on available data for similar chlorinated alkanes, and includes visualizations to aid in understanding the analytical workflows.
Data Presentation: A Comparative Overview
The selection of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes typical performance characteristics for the analysis of chlorinated hydrocarbons using GC-FID, GC-MS, and qNMR, providing a basis for comparison.
Disclaimer: The quantitative data presented in this table are representative values for the analysis of chlorinated alkanes and may not be specific to this compound. This information is intended to provide a comparative framework.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed upon combustion in a hydrogen flame. | Separation by GC followed by ionization and detection of the mass-to-charge ratio of the analyte and its fragments, providing structural information. | The signal intensity of specific nuclei is directly proportional to the molar amount of the substance, allowing for quantification against a certified internal standard.[1] |
| Selectivity | Moderate; based on retention time. Co-eluting impurities can interfere. | High; combines retention time and mass spectral data for confident peak identification. | High; based on unique chemical shifts of protons in the molecule. |
| Accuracy (Recovery) | Typically 90-110% for related compounds. | Typically 95-105% for related compounds.[2] | High accuracy is achievable, often with errors of less than 1%.[3] |
| Precision (RSD) | < 5% for related compounds.[4] | < 10% for related compounds.[2] | High precision, with RSD values often below 1%.[3] |
| Limit of Detection (LOD) | ng to low µg range on-column. | pg to low ng range on-column. | µg to mg range, dependent on the analyte and NMR spectrometer field strength. |
| Limit of Quantitation (LOQ) | Low µg range on-column.[5] | Low ng range on-column.[5] | mg range.[1] |
| Primary Use | Quantitative analysis of known volatile and semi-volatile compounds. | Identification and quantification of volatile and semi-volatile compounds, including unknown impurities. | Absolute quantification and structural confirmation. |
Experimental Protocols
The following sections provide detailed methodologies for the three key analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds. Its response is proportional to the number of carbon atoms in the analyte, making it an excellent choice for purity determination when the identity of the main component and its potential impurities are known.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with a suitable solvent such as hexane (B92381) or dichloromethane.
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating chlorinated alkanes.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
Data Analysis: The purity of this compound is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal or external standard calibration can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is invaluable for both quantifying the main component and identifying unknown impurities.
Sample Preparation: Sample preparation is similar to that for GC-FID. A slightly lower concentration may be used due to the higher sensitivity of the mass spectrometer.
Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: 5 minutes at 220 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Data Analysis: The purity is calculated based on the peak area of this compound relative to the total ion chromatogram (TIC) area. Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST). The Kovats retention index for trans-1,3-dichlorocyclohexane on a non-polar column is approximately 1048, which can aid in its identification.[6][7]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[7] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Relaxation delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
Spectral width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).
-
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Mandatory Visualization
The following diagrams illustrate the general workflow for the purity analysis of this compound and the logical relationship between the analytical methods.
References
- 1. 1,3-Dichlorocyclohexane (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Kovats Retention Index: trans-1,3-Dichlorocyclohexane (C6H10Cl2) [pherobase.com]
- 7. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]
A Comparative Guide to the Synthetic Efficiency of 1,3-Dichlorohexane and 1,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic efficiency of 1,3-dichlorohexane and 1,3-dibromohexane (B3142702), two dihalogenated alkanes utilized as precursors in organic synthesis. The choice between these reagents can significantly impact reaction outcomes, including yield, reaction time, and the necessity for specific reaction conditions. This document outlines the fundamental differences in their reactivity, supported by established principles of organic chemistry, and provides representative experimental protocols for their application in nucleophilic substitution and cyclization reactions.
Core Principles: The Halogen's Impact on Reactivity
The primary determinant of the difference in synthetic efficiency between this compound and 1,3-dibromohexane lies in the nature of the halogen atoms, which function as leaving groups in many synthetic transformations. In nucleophilic substitution reactions, the facility with which a leaving group departs is crucial to the reaction rate.
The reactivity of alkyl halides in such reactions generally follows the order: R-I > R-Br > R-Cl > R-F. This trend is directly correlated with the strength of the carbon-halogen bond and the stability of the resulting halide ion. Bromide (Br⁻) is a weaker base and a better leaving group than chloride (Cl⁻) because the larger size of the bromide ion allows for the negative charge to be dispersed over a greater volume, leading to greater stability. Consequently, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond.
This fundamental difference in leaving group ability dictates that 1,3-dibromohexane is generally a more reactive and, therefore, often a more synthetically efficient substrate than this compound in reactions where the halogen is displaced.
Data Presentation: A Comparative Overview
| Parameter | This compound | 1,3-Dibromohexane | Rationale |
| Reactivity | Lower | Higher | Bromide is a better leaving group than chloride. |
| Reaction Time | Generally longer | Generally shorter | The weaker C-Br bond is broken more rapidly in the rate-determining step of many substitution reactions. |
| Reaction Temperature | Often requires higher temperatures | Can often proceed at lower temperatures | The higher activation energy associated with breaking the stronger C-Cl bond necessitates more forceful conditions. |
| Reaction Yield | Potentially lower due to incomplete reaction | Potentially higher due to more complete reaction | The enhanced reactivity of the dibromide leads to a more favorable reaction equilibrium and kinetics. |
| Side Reactions | May require stronger bases/nucleophiles, which can increase the likelihood of elimination reactions. | Milder conditions can be used, potentially reducing the incidence of side reactions like elimination. | The choice of base and temperature is critical in minimizing competing elimination reactions. |
| Cost & Availability | Generally less expensive | Generally more expensive | The relative cost of bromine versus chlorine and the processes for halogenation contribute to the price difference. |
Experimental Protocols: Representative Methodologies
The following protocols are illustrative of the types of reactions in which 1,3-dihaloalkanes are employed. While not direct comparisons using both this compound and 1,3-dibromohexane, they provide a framework for experimental design. The key differences in reaction conditions (e.g., temperature, reaction time) that would be anticipated when substituting one for the other are noted.
Protocol 1: Nucleophilic Substitution (Synthesis of a Diamine)
This protocol outlines a representative procedure for a bimolecular nucleophilic substitution (SN2) reaction to form a diamine.
Reaction:
Materials:
-
1,3-Dihalohexane (this compound or 1,3-dibromohexane)
-
Secondary amine (e.g., diethylamine, 2.5 equivalents)
-
A non-nucleophilic base (e.g., triethylamine, 2.5 equivalents)
-
Polar aprotic solvent (e.g., acetonitrile, DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dihalohexane (1.0 eq) in the chosen polar aprotic solvent.
-
Add the secondary amine (2.5 eq) and the non-nucleophilic base (2.5 eq) to the solution.
-
For 1,3-dibromohexane: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is expected to proceed to completion within a few hours.
-
For this compound: A higher reaction temperature (e.g., >100 °C) and a longer reaction time will likely be necessary to achieve a comparable conversion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Cyclization (Synthesis of a Cyclopropane (B1198618) Derivative)
This protocol describes a representative intramolecular Wurtz-type reaction to form a substituted cyclopropane. This reaction is often mediated by a reducing metal.
Reaction:
(Note: This is a generalized scheme for a 1,3-dihalide leading to a cyclopropane)
Materials:
-
1,3-Dihalohexane (this compound or 1,3-dibromohexane)
-
Activated zinc dust (2.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMA)
-
Optional: Additive to facilitate the reaction (e.g., NaI for in situ conversion of chloride to the more reactive iodide)
-
Standard laboratory glassware for anhydrous reactions and workup reagents
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place the activated zinc dust (2.0 eq).
-
Add the anhydrous solvent to the flask.
-
For 1,3-dibromohexane: Add the 1,3-dibromohexane (1.0 eq) dropwise to the stirred suspension of zinc at room temperature or with gentle heating. The reaction is typically exothermic.
-
For this compound: The reaction will likely be much slower. The addition of a catalytic amount of sodium iodide can facilitate the reaction by in situ formation of the more reactive 1,3-diiodohexane. Higher temperatures and longer reaction times will be required.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Quench the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent due to the volatility of some cyclopropane derivatives.
-
Purify the crude product by distillation or column chromatography.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the general workflow for a nucleophilic substitution reaction and the logical considerations when choosing between this compound and 1,3-dibromohexane.
Safety Operating Guide
Personal protective equipment for handling 1,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1,3-dichlorohexane in a laboratory setting. The following procedures are based on the known hazards of similar chlorinated hydrocarbons and are intended to ensure the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| CAS Number | 56375-88-3[2][3] |
| Molecular Formula | C₆H₁₂Cl₂[2][3] |
| Molecular Weight | 155.07 g/mol [3] |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not available |
| Flash Point | Not available |
| Density | Not available |
| Solubility | Insoluble in water (presumed) |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chlorinated hydrocarbons.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant Gloves | Viton® or other suitable chemically resistant gloves. Always inspect gloves for integrity before use.[4] |
| Laboratory Coat | A chemically resistant lab coat or apron should be worn. | |
| Respiratory Protection | Respirator | An air-purifying respirator with organic vapor cartridges is recommended if handling outside of a fume hood or if vapors are expected to be generated.[1] |
Below is a decision-making workflow for selecting the appropriate level of Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Avoid direct contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Use spark-proof tools and avoid sources of ignition.[6]
-
Ground all equipment when transferring large volumes.
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store separately from incompatible materials such as strong oxidizing agents.[1]
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with chlorinated hydrocarbons.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain.[5] All disposal activities must be in accordance with local, state, and federal regulations.[5]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[6] Ensure adequate ventilation and eliminate all ignition sources.[6]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound (CAS 56375-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
